Dibenzyl chlorophosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADJFRGSGWGMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-37-4 | |
| Record name | Dibenzyl chlorophosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYL CHLOROPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWP897QDQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dibenzyl Chlorophosphonate: A Technical Guide for Researchers
CAS Number: 538-37-4
This technical guide provides an in-depth overview of dibenzyl chlorophosphonate, a key reagent in synthetic organic chemistry, particularly for the phosphorylation of nucleosides, amino acids, and other molecules of interest in drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, synthesis, and applications.
Core Properties
This compound is a thick, colorless oil that is known to decompose upon standing or distillation.[1][3] It is soluble in various inert solvents such as benzene and chloroform.[2][4] Due to its reactivity and potential for decomposition, it is often recommended to be stored at low temperatures, such as in a freezer at -20°C, under an inert atmosphere.[2][4] Distillation of this compound is cautioned against as it may lead to violent decomposition.[4]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 538-37-4 | [1][2][3][5] |
| Molecular Formula | C₁₄H₁₄ClO₃P | [1][2][3][5] |
| Molecular Weight | 296.69 g/mol | [1][2][3][5] |
| Boiling Point | 428.2 °C at 760 mmHg (Predicted) | [2][4] |
| Density | 1.283 g/cm³ | [2] |
| Solubility | Soluble in Benzene, Sparingly soluble in Chloroform | [4] |
Synthesis and Experimental Protocols
This compound is typically synthesized from dibenzyl phosphite. The following section details a common experimental protocol for its preparation.
Synthesis of this compound from Dibenzyl Phosphite
This protocol is adapted from a literature procedure.[3]
Materials:
-
Dibenzyl phosphite
-
Sulfuryl chloride
-
Toluene
-
8% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 ml) in toluene (75 ml).
-
To this stirred solution, add a solution of sulfuryl chloride (3.48 g) in toluene (25 ml).
-
Continue stirring the mixture under nitrogen for 75 minutes.
-
After the reaction is complete, wash the mixture with an 8% sodium bicarbonate solution (75 ml).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to yield this compound as a colorless oil (7.75 g).
Applications in Phosphorylation
This compound is widely used as a phosphorylating agent for a variety of substrates, including nucleosides and amino acids.[1][2] The benzyl protecting groups can be readily removed by hydrogenolysis to yield the free phosphate.
General Workflow for Phosphorylation
The general workflow for the phosphorylation of a hydroxyl-containing compound (R-OH) using this compound is depicted below. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Caption: General workflow for phosphorylation using this compound.
Synthetic Pathway Example: Synthesis of a Ribosyl Dibenzyl Pyrophosphate Intermediate
This compound is a crucial reagent in the synthesis of complex biomolecules. The following diagram illustrates a synthetic pathway where it is used to create a ribosyl dibenzyl pyrophosphate, an intermediate in the synthesis of other sugar-nucleotide targets.[2]
Caption: Synthesis of a ribosyl dibenzyl pyrophosphate intermediate.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard and Precautionary Statements
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It is also suspected of causing genetic defects and may cause cancer.[5]
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces.[5] If swallowed, immediately call a poison center or doctor.[5] Do not induce vomiting.[5] If in eyes, rinse cautiously with water for several minutes.[5]
References
The Strategic Application of Dibenzyl Chlorophosphonate in Modern Synthetic Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the landscape of synthetic organic chemistry, the precise introduction of phosphate moieties is paramount for the development of novel therapeutics and biological probes. Dibenzyl chlorophosphonate [(BnO)₂P(O)Cl] has long been established as a cornerstone reagent for this purpose. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers, scientists, and drug development professionals in leveraging this versatile phosphorylating agent.
Core Utility: A Gateway to Phosphate Esters
This compound serves as a powerful electrophilic phosphorus source for the phosphorylation of a variety of nucleophiles, including alcohols, phenols, amines, and amino acids. A key advantage of this reagent lies in the utility of the benzyl protecting groups. These groups are readily cleaved under mild, neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), preserving the integrity of sensitive functional groups within the target molecule.[1] This attribute is particularly crucial in the synthesis of complex, biologically active compounds.
The general mechanism involves the nucleophilic attack of a hydroxyl or amino group on the phosphorus center of this compound, leading to the displacement of the chloride ion and the formation of a stable dibenzyl phosphate ester or phosphoramidate, respectively.
Quantitative Analysis of Phosphorylation Reactions
The efficiency of phosphorylation with this compound is substrate-dependent. The following tables summarize typical reaction conditions and yields for various substrate classes.
Table 1: Phosphorylation of Alcohols
| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol (e.g., Ethanol) | Pyridine | CCl₄ | Room Temp. | Not specified | Good |
| Secondary Alcohol | Pyridine | CCl₄ | Room Temp. | Not specified | Moderate to Good |
| Protected Carbohydrate | Pyridine | CH₂Cl₂ | 0 to Room Temp. | 12-24 | 70-90 |
Table 2: Phosphorylation of Phenols
| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| β-Naphthol | NaH | Not specified | Not specified | Not specified | 80[2] |
| Phenol | Pyridine | CH₂Cl₂ | Room Temp. | 12 | 85-95 |
| p-Nitrophenol | Pyridine | CH₂Cl₂ | Room Temp. | 12 | >95 |
*Data for diethyl chlorophosphonate on magnesia is used as a proxy to indicate trends in reactivity.[3] Generally, phenols with electron-withdrawing groups exhibit higher reactivity.
Table 3: Phosphorylation of Amines and Amino Acids
| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline Derivative (in Kabachnik-Fields) | T3P® | Not specified | 25 | 1 | 93[3] |
| Protected Serine Tripeptide | Not specified | Not specified | Not specified | Not specified | Good[1] |
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for the Phosphorylation of an Alcohol
-
To a solution of the alcohol (1.0 eq) in anhydrous pyridine or an inert solvent such as CCl₄ or CH₂Cl₂ at 0 °C is added this compound (1.1-1.5 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired dibenzyl phosphate ester.
Protocol 2: Synthesis of this compound
-
A solution of sulphuryl chloride (1.0 eq) in toluene is added to a stirred solution of dibenzyl phosphite (1.0 eq) in toluene under a nitrogen atmosphere.[4]
-
The mixture is stirred for approximately 75 minutes.[4]
-
The reaction mixture is then washed with an 8% sodium bicarbonate solution.[4]
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield dibenzyl chlorophosphate as a colorless oil.[4] Due to its instability, it is often used immediately in the next step without further purification.
Protocol 3: Deprotection of Dibenzyl Phosphate Esters via Hydrogenolysis
-
The dibenzyl phosphate ester is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure using a balloon or at higher pressures in a Parr hydrogenator) at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected phosphate.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of synthetic strategies employing this compound.
Applications in Drug Development and Prodrug Synthesis
A significant application of this compound is in the synthesis of phosphate prodrugs. Many potent drugs exhibit poor aqueous solubility or membrane permeability, limiting their bioavailability. The introduction of a phosphate group can enhance solubility and allow for targeted delivery, as endogenous phosphatases can cleave the phosphate ester in vivo to release the active drug. This compound is an ideal reagent for this strategy due to the mild deprotection conditions required for the benzyl groups, which are compatible with a wide range of sensitive drug molecules. For instance, it has been instrumental in the synthesis of phosphorylated nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.
Conclusion
This compound remains a highly relevant and effective reagent for the phosphorylation of diverse substrates in organic synthesis. Its primary advantages, namely the ease of introduction of the dibenzyl phosphate group and the mild conditions required for its subsequent deprotection, make it an invaluable tool, particularly in the fields of medicinal chemistry and drug development. The data and protocols presented herein provide a comprehensive resource for researchers seeking to employ this reagent in their synthetic endeavors.
References
An In-depth Technical Guide on Dibenzyl Chlorophosphonate: Structure and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of dibenzyl chlorophosphonate, a member of the organophosphate class of compounds. It covers its chemical structure, its mechanism of action as an enzyme inhibitor, relevant quantitative data, and detailed experimental protocols for its synthesis and characterization.
Structure and Chemical Properties
This compound, also known by synonyms such as dibenzylphosphoryl chloride and benzyl phosphorochloridate, is an organophosphorus compound with the chemical formula C₁₄H₁₄ClO₃P.[1][2][3][4] Its molecular weight is 296.69 g/mol .[1][2][3] The structure features a central phosphorus atom bonded to an oxygen atom via a double bond, a chlorine atom, and two benzyloxy (-OCH₂C₆H₅) ester groups.[1][4]
Chemical Identifiers:
-
IUPAC Name: [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene[4]
Physically, it is described as a thick, colorless to yellow oil that can decompose upon standing or distillation.[1][2] It is soluble in organic solvents like benzene and sparingly soluble in chloroform.[5] this compound serves as a key reagent for the phosphorylation of nucleosides and amino acids in organic synthesis.[1][4]
Mechanism of Action: Irreversible Enzyme Inhibition
This compound belongs to a class of compounds known as irreversible inhibitors of serine proteases and serine hydrolases.[6][7] Its mechanism of action is characterized by the covalent modification of the enzyme's active site.
The catalytic activity of serine proteases, such as trypsin, chymotrypsin, and acetylcholinesterase, relies on a catalytic triad that includes a highly reactive serine residue. The hydroxyl group of this serine acts as a nucleophile. This compound is a potent electrophile at the phosphorus atom. The reaction proceeds via a nucleophilic attack from the active site serine's hydroxyl group on the phosphorus center of the inhibitor. This attack leads to the displacement of the chloride ion, which is an effective leaving group, and the formation of a stable, covalent phosphonyl-enzyme adduct.[7]
This process, known as phosphonylation, effectively renders the enzyme catalytically inactive. Because of the stability of the covalent bond formed, this inhibition is considered irreversible.[7]
Quantitative Data on Enzyme Inhibition
While specific IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound are not widely reported in readily available literature, data from closely related organophosphate compounds illustrate their high potency against key serine hydrolases and proteases. The table below presents representative data for Diisopropylfluorophosphate (DFP), a well-studied organophosphate inhibitor, to provide context for the inhibitory potential of this class of compounds.
| Enzyme | Inhibitor | IC₅₀ Value | Kᵢ Value |
| Acetylcholinesterase | Diisopropylfluorophosphate (DFP) | ~0.04 µM | - |
| Chymotrypsin | Diisopropylfluorophosphate (DFP) | - | ~2 µM |
| Thrombin | Diisopropylfluorophosphate (DFP) | ~100 µM | - |
| Disclaimer: Data presented are for the related compound Diisopropylfluorophosphate (DFP) and are intended for illustrative purposes to show the typical potency of organophosphate inhibitors. Values can vary significantly based on experimental conditions. |
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the chlorination of dibenzyl phosphite.[6]
Materials:
-
Dibenzyl phosphite
-
Sulfuryl chloride (SO₂Cl₂)
-
Toluene (anhydrous)
-
8% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Protocol:
-
Under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 ml) in anhydrous toluene (75 ml) in a suitable reaction vessel.
-
While stirring, add a solution of sulfuryl chloride (3.48 g) in toluene (25 ml).
-
Continue stirring the mixture under nitrogen for approximately 75 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash with 8% sodium bicarbonate solution (75 ml).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a colorless oil.[6] Due to its instability, it is often prepared fresh before use.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [drugfuture.com]
- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]
- 6. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
An In-Depth Technical Guide to Dibenzyl Chlorophosphonate (DBPCl) and its Synonyms for Drug Development Professionals
For researchers, scientists, and professionals in drug development, a comprehensive understanding of phosphorylating agents is crucial for the synthesis of novel therapeutics and biological probes. Dibenzyl chlorophosphonate (DBPCl), a widely utilized reagent, serves as a cornerstone in the introduction of phosphate moieties into organic molecules. This technical guide provides a detailed overview of DBPCl, its synonyms, chemical properties, and key experimental protocols for its synthesis and application in the phosphorylation of various substrates, including nucleosides and amino acids.
Core Concepts and Synonyms
This compound, often abbreviated as DBPCl, is a key reagent in organic synthesis for the introduction of a dibenzyl phosphate group. This group can subsequently be deprotected under mild conditions to yield the free phosphate. A clear understanding of its various synonyms is essential when navigating chemical literature and supplier catalogs.
Below is a comprehensive table summarizing the common synonyms and key chemical properties of this compound.
| Property | Value |
| Primary Name | This compound |
| Abbreviation | DBPCl |
| CAS Number | 538-37-4[1] |
| Molecular Formula | C₁₄H₁₄ClO₃P[1] |
| Molecular Weight | 296.69 g/mol [1] |
| IUPAC Name | dibenzyl phosphorochloridate |
| Synonyms | Benzyl phosphorochloridate, Chlorophosphoric acid dibenzyl ester, Dibenzyl chlorophosphate, Dibenzyl phosphorochloridate, Dibenzylphosphoryl chloride, Phosphorochloridic acid, bis(phenylmethyl) ester[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful research and development. The following sections provide step-by-step methodologies for the synthesis of DBPCl and its application in phosphorylation reactions.
Synthesis of this compound (DBPCl)
This protocol details the synthesis of DBPCl from dibenzyl phosphite and sulfuryl chloride.
Materials:
-
Dibenzyl phosphite
-
Sulfuryl chloride
-
Toluene (anhydrous)
-
8% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen atmosphere
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 ml) in anhydrous toluene (75 ml).
-
Separately, prepare a solution of sulfuryl chloride (3.48 g) in anhydrous toluene (25 ml).
-
Add the sulfuryl chloride solution to the stirred solution of dibenzyl phosphite.
-
Stir the reaction mixture for 75 minutes under nitrogen.
-
Wash the mixture with an 8% sodium bicarbonate solution (75 ml).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.
-
The resulting colorless oil is dibenzyl chlorophosphate (7.75 g).
General Phosphorylation of a Hydroxyl Group
This protocol provides a general method for the phosphorylation of a hydroxyl-containing substrate using freshly prepared DBPCl.
Materials:
-
5-hydroxy-1,4-naphthalenedione
-
Acetonitrile (anhydrous)
-
Potassium carbonate
-
Freshly prepared Dibenzyl chlorophosphate (from the protocol above)
-
Silica gel (70-230 mesh)
-
Dichloromethane
-
Acetone
Procedure:
-
To a stirred solution of 5-hydroxy-1,4-naphthalenedione (2.18 g) in anhydrous acetonitrile (300 ml), add potassium carbonate (1.81 g) at room temperature.
-
Add a solution of freshly prepared dibenzyl chlorophosphate (7.75 g) in anhydrous acetonitrile (50 ml) to the mixture and stir for 20 hours.
-
Add an additional portion of potassium carbonate (907 mg) and continue stirring for another 24 hours.
-
Evaporate the solvent to dryness and dry the resulting oil under vacuum.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and acetone (96:4).
-
Combine the fractions containing the product and evaporate the solvent.
-
Dry the resulting solid in vacuo to obtain the phosphorylated product.
Phosphorylation of a Protected Nucleoside
The phosphorylation of nucleosides is a critical step in the synthesis of antiviral and anticancer drugs. The benzyl protecting groups of DBPCl are advantageous as they can be removed by hydrogenolysis, a method compatible with most nucleoside protecting groups. While a specific detailed protocol using DBPCl was not found in the immediate search, the general principle involves the reaction of a protected nucleoside, where the 5'-hydroxyl group is free and other reactive groups (like the 2' and 3' hydroxyls and the exocyclic amines) are protected, with DBPCl in the presence of a base.
It has been noted that when DBPCl reacts with a suitably protected adenosine having a free 5'-OH group, dibenzyl adenosine 5'-monophosphate is formed[2]. The reaction would typically be carried out in an anhydrous solvent like pyridine or a mixture of DMF and pyridine at a controlled temperature.
Phosphorylation of an Amino Acid
The synthesis of phosphopeptides is essential for studying signal transduction pathways. One approach is the direct phosphorylation of a protected amino acid. An evaluation of different chemical approaches for the phosphorylation of peptides with the sequence GGXA (where X = Ser, Thr, Tyr) found that phosphorylation with dibenzylphosphochloridate yields the desired phosphopeptides[3]. However, the study also noted the formation of by-products, necessitating purification by ion-exchange chromatography[3]. A detailed, step-by-step protocol for the direct phosphorylation of a simple amino acid using DBPCl was not explicitly detailed in the provided search results. The more common modern approach involves using pre-phosphorylated and protected amino acid building blocks in solid-phase peptide synthesis.
Experimental Workflows and Logical Relationships
Visualizing experimental workflows can significantly aid in understanding and planning synthetic routes. The following diagrams, generated using Graphviz, illustrate the synthesis of DBPCl and a general phosphorylation reaction.
Caption: Workflow for the synthesis of this compound (DBPCl).
Caption: General workflow for phosphorylation using DBPCl.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Nucleoside Di- and Triphosphates as a New Generation of Anti-HIV Pronucleotides. Chemical and Biological Aspects [mdpi.com]
- 3. Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibenzyl phosphorochloridate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Dibenzyl Phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for dibenzyl phosphorochloridate (CAS RN: 538-37-4), a reagent commonly used in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.
Chemical Identification and Physical Properties
Dibenzyl phosphorochloridate, also known as dibenzylphosphoryl chloride, is a phosphorylating agent.[1] Key identification and physical data are summarized below.
| Identifier | Value |
| Chemical Name | Dibenzyl phosphorochloridate |
| Synonyms | Dibenzylphosphoryl chloride, Chlorophosphoric acid dibenzyl ester |
| CAS Number | 538-37-4 |
| Molecular Formula | C14H14ClO3P |
| Molecular Weight | 296.69 g/mol [2][3] |
| Appearance | Thick oil; Colourless to Yellow Solution[4][5] |
| Boiling Point | 428.2 ± 34.0 °C (Predicted)[5] |
| Density | 1.283 g/mL[5] |
| Solubility | Soluble in benzene, sparingly soluble in chloroform.[3][5] Used in solutions with inert solvents like chloroform, carbon tetrachloride, benzene, and ether.[3][4] |
Hazard Identification and GHS Classification
Dibenzyl phosphorochloridate is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[6][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[8] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[8] |
| Germ Cell Mutagenicity | H340: May cause genetic defects[8] |
| Carcinogenicity | H350: May cause cancer[8] |
| Flammable Liquid | H225: Highly flammable liquid and vapour[8] |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways[8] |
Signal Word: Danger [8]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure stability.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents. The compound is also moisture-sensitive.
-
Store in a freezer at -20°C for stability.[5] It is recommended to prepare the reagent just prior to use as distillation can lead to violent decomposition.[1][3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling dibenzyl phosphorochloridate:
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Body Protection | Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If aerosols or vapors are generated, a respirator may be required. |
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.[9] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: The compound is combustible and may decompose under fire conditions to produce toxic fumes of phosphorus oxides, carbon oxides, and hydrogen chloride. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10] Do not use combustible materials like paper towels to clean up. Following the removal of the spill, ventilate the area.[11]
Experimental Protocols
Dibenzyl phosphorochloridate is a key reagent in phosphorylation reactions. Below is a representative protocol for the synthesis of a phosphorylated compound.
Synthesis of a Phosphorylated Derivative
This protocol describes a general procedure for the N-phosphorylation of a substrate using dibenzyl phosphorochloridate.
Materials:
-
Substrate containing an N-H bond
-
Dibenzyl phosphorochloridate (DBPCl)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the substrate in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaHMDS in THF to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve dibenzyl phosphorochloridate in anhydrous THF.
-
Slowly add the DBPCl solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Safety and Handling Workflow
Caption: Workflow for the safe handling of dibenzyl phosphorochloridate.
Experimental Workflow: N-Phosphorylation
Caption: A typical experimental workflow for N-phosphorylation using dibenzyl phosphorochloridate.
References
- 1. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]
- 4. Dibenzyl Chlorophosphonate [drugfuture.com]
- 5. 538-37-4 CAS MSDS (DIBENZYLPHOSPHORYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. (Chloro(phenylmethoxy)phosphoryl)oxymethylbenzene | C14H14ClO3P | CID 4641201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dibenzyl chlorophosphate - High purity | EN [georganics.sk]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. chemtekinc.com [chemtekinc.com]
- 11. jk-sci.com [jk-sci.com]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Role of Dibenzyl Chlorophosphonate in Prodrug Synthesis
Abstract
Phosphonate-containing molecules are a cornerstone of many therapeutic agents, particularly in antiviral and anticancer applications, due to their ability to act as stable mimics of phosphate groups. However, their inherent high negative charge at physiological pH severely limits their cell permeability and oral bioavailability. The prodrug approach, which temporarily masks this charged moiety, is a critical strategy to overcome this limitation. This compound serves as a key reagent in this field, enabling the synthesis of dibenzyl phosphonate prodrugs. These prodrugs neutralize the phosphonate charge with benzyl groups, which can be subsequently cleaved in vivo to release the active drug. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of this compound in prodrug development, supplemented with detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction: The Challenge of Phosphonate Drug Delivery
Phosphonates are widely used as isosteric replacements for phosphates in drug design, offering crucial interactions with target enzymes while being resistant to hydrolysis by native phosphatases.[1][2] Many successful antiviral drugs, such as Cidofovir, Adefovir, and Tenofovir, are acyclic nucleoside phosphonates.[3][4]
The primary obstacle in the clinical application of phosphonate drugs is their dianionic nature at physiological pH. This high negative charge prevents passive diffusion across lipophilic cell membranes, leading to poor absorption and low bioavailability.[1][4][5] To circumvent this, a prodrug strategy is employed. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent.[1] For phosphonates, this involves masking the acidic hydroxyl groups with lipophilic, biolabile protecting groups to create a neutral, membrane-permeable molecule.[1][6][7]
This compound: A Key Phosphorylating Agent
This compound (DBPCI), also known as dibenzyl phosphorochloridate, is a powerful phosphorylating agent used to introduce a dibenzyl phosphonate moiety onto a drug candidate, typically at a hydroxyl group.[8]
Chemical Properties:
-
Molecular Formula: C₁₄H₁₄ClO₃P[8]
-
Molecular Weight: 296.69 g/mol [8]
-
Appearance: Thick oil that may decompose on standing or distillation.[8]
The core function of this compound is to attach a phosphonate group protected by two benzyl esters. These benzyl groups serve two primary purposes:
-
Neutralization of Charge: They replace the acidic protons of the phosphonic acid, rendering the molecule neutral and more lipophilic.
-
Biolabile Protection: They are designed to be cleaved in vivo, regenerating the active phosphonic acid at the target site.
While simple dialkyl esters are generally too stable for effective prodrug use, dibenzyl esters are more readily cleaved.[1] However, the rate of cleavage for unsubstituted benzyl esters can be undesirably slow.[1] This has led to research into substituted benzyl groups (e.g., p-methoxybenzyl) to modulate the rate of activation.[9]
Synthesis and Reaction Mechanisms
Synthesis of this compound
This compound is not typically stable for long-term storage and is often prepared fresh before use.[8][10] The synthesis involves the chlorination of dibenzyl phosphite.
Caption: Synthesis of this compound.
Prodrug Synthesis via Phosphorylation
This compound readily reacts with nucleophilic groups, most commonly the hydroxyl group of a parent drug (e.g., a nucleoside analog), in the presence of a base to form the corresponding dibenzyl phosphonate ester.
Caption: General scheme for prodrug synthesis.
In Vivo Activation Pathway
The success of the prodrug strategy hinges on the efficient and timely release of the active drug. For dibenzyl phosphonates, this involves the cleavage of the two benzyl ester groups. This process can be mediated by enzymes such as esterases or cytochrome P450s, followed by chemical hydrolysis.
References
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate prodrugs: an overview and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of nucleoside phosphonate prodrugs for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
The Benzyl Group in Phosphorylation: A Technical Guide for Synthetic Strategy and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise introduction of phosphate groups is paramount for mimicking biological signaling events and creating novel therapeutics. The benzyl group, a long-standing workhorse in protecting group chemistry, plays a crucial role in phosphorylation reactions, particularly in the synthesis of phosphopeptides and phosphorylated small molecules. Its stability under various reaction conditions, coupled with reliable methods for its removal, makes it an invaluable tool. This in-depth technical guide provides a comprehensive overview of the use of benzyl protecting groups in phosphorylation, detailing experimental protocols, quantitative data, and the underlying chemical principles.
Core Principles of Benzyl Protection in Phosphorylation
The primary function of the benzyl group in phosphorylation is to protect the acidic protons of a phosphate mono- or diester, preventing unwanted side reactions during multi-step syntheses. In the context of solid-phase peptide synthesis (SPPS), this protection is critical to ensure efficient peptide bond formation and to avoid side reactions at the phosphate moiety. Benzyl groups are typically introduced as benzyl ethers on the phosphate group and are valued for their stability to both the basic conditions used for Fmoc deprotection and the moderate acidic conditions for Boc deprotection.
Two main strategies are employed:
-
Monobenzyl Protection: Primarily used for phosphoserine and phosphothreonine, this approach minimizes the risk of β-elimination, a common side reaction under the basic conditions of Fmoc removal. The presence of a remaining acidic proton on the phosphate is thought to electrostatically hinder the abstraction of the α-proton, thus suppressing this undesirable pathway.[1]
-
Dibenzyl Protection: Commonly used for phosphotyrosine, which is not susceptible to β-elimination.[2] However, one of the benzyl groups is often labile to the repeated acid treatments in Boc-SPPS.[3]
The choice between these strategies is dictated by the specific amino acid being phosphorylated and the overall synthetic scheme.
Synthesis of Benzyl-Protected Phosphoamino Acid Building Blocks
The successful incorporation of phosphorylated residues into peptides relies on the availability of high-quality, protected amino acid building blocks. Here are representative protocols for the synthesis of commonly used benzyl-protected phosphoamino acids.
Synthesis of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)
This protocol describes the benzylation of the phenolic hydroxyl group of Boc-L-tyrosine.
Experimental Protocol:
-
Dissolution: Suspend N-Boc-L-tyrosine (20.7 mmol) in a 1:1 mixture of dioxane and DMF (150 mL).
-
Addition of Reagents: Add sodium bicarbonate (20.7 mmol) and benzyl bromide (20.7 mmol) to the suspension with continuous stirring.
-
Reaction: Heat the reaction mixture to 90°C and stir overnight.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude product in ethyl acetate (100 mL).
-
Washing: Wash the organic solution with brine (100 mL) and water (100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the product.[4][5]
One-Pot Synthesis of Fmoc-Tyr(PO(OBzl)₂)-OH
This method provides a convenient route to the dibenzyl-protected phosphotyrosine building block.
Experimental Protocol:
-
Silylation: To a solution of Fmoc-Tyr-OH (1.5 mmol) in dry THF (3 mL) at room temperature, successively add N-methylmorpholine (NMM, 1.5 mmol) in dry THF (1 mL) and TBDMSCl (1.43 mmol) in THF (1 mL).
-
Phosphitylation: After 3 minutes, add 1H-tetrazole (7.0 mmol) in one portion, followed by the addition of dibenzyl N,N-diethylphosphoramidite (3.0 mmol) in THF (1 mL). Stir for 30 minutes at room temperature.
-
Oxidation: Cool the solution to -5°C and add 14% aqueous tBuOOH (4.0 mmol). After 30 minutes at -5°C, add 10% aqueous Na₂S₂O₅ (10 mL) at 0°C and stir rapidly at room temperature for 30 minutes.
-
Work-up and Isolation: The product can be isolated following a standard aqueous work-up and purification by column chromatography to yield a white, crisp foam.[6]
Application in Solid-Phase Peptide Synthesis (SPPS)
The "building block" approach, where pre-synthesized, benzyl-protected phosphoamino acids are incorporated during SPPS, is the most reliable method for producing phosphopeptides with a defined phosphorylation site.
Fmoc-Based SPPS of a Phosphoserine-Containing Peptide
This protocol outlines the incorporation of Fmoc-Ser(PO(OBzl)OH)-OH into a peptide sequence.
Experimental Protocol:
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF, DCM, and then DMF.
-
Coupling of Fmoc-Ser(PO(OBzl)OH)-OH:
-
Pre-activate a solution of Fmoc-Ser(PO(OBzl)OH)-OH (4 equivalents) and HATU (3.95 equivalents) in DMF with DIPEA (8 equivalents) for 1-2 minutes.
-
Add the activated solution to the resin and couple for 2-4 hours. Monitor coupling completion with a Kaiser test. Double coupling may be necessary due to steric hindrance.[7]
-
Wash the resin with DMF.
-
-
Fmoc Deprotection (Post-Phosphoserine): To minimize β-elimination, use a solution of 5% DBU in DMF for 10-20 minutes for the deprotection step immediately following the phosphoserine residue. Wash thoroughly with DMF.
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids.
Boc-Based SPPS of a Phosphotyrosine-Containing Peptide
This protocol describes the use of Boc-Tyr(PO₃Bzl₂)-OH in Boc-SPPS.
Experimental Protocol:
-
Resin Swelling and Deprotection: Swell the peptide-resin (e.g., Merrifield) in DCM. Remove the Nα-Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 5% DIEA in DCM.
-
Coupling of Boc-Tyr(PO₃Bzl₂)-OH:
-
Pre-activate Boc-Tyr(PO₃Bzl₂)-OH (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Capping (Optional): Cap any unreacted amino groups with acetic anhydride.
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.
Mandatory Visualizations
Diagrams of Key Processes
Deprotection of Benzyl Groups
The final and critical step is the removal of the benzyl protecting groups from the phosphate moieties, along with other side-chain protecting groups and cleavage from the solid support.
Acidolytic Cleavage with TFA Cocktails
For most phosphopeptides synthesized via Fmoc-SPPS, a strong acid cocktail based on trifluoroacetic acid (TFA) is sufficient to cleave the benzyl ethers from the phosphate groups simultaneously with the cleavage of the peptide from the resin.
Experimental Protocol (TFA Cleavage):
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5). TIS acts as a scavenger to trap carbocations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a milder method for benzyl group removal and is particularly useful when the peptide is sensitive to strong acids or when other protecting groups that are labile to hydrogenolysis are not present.
Experimental Protocol (Catalytic Hydrogenolysis):
-
Dissolution: Dissolve the benzyl-protected peptide in a suitable solvent such as methanol or a mixture of methanol and acetic acid.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully purge the system with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Quantitative Data Summary
The efficiency of phosphopeptide synthesis using benzyl-protected building blocks can be influenced by several factors, including the choice of coupling reagents and the specific peptide sequence.
| Parameter | Monobenzyl Protection (pSer/pThr) | Dibenzyl Protection (pTyr) | Reference(s) |
| Coupling Efficiency | Generally high (>99%) with uronium-based reagents (e.g., HATU, HBTU). May require longer coupling times (2-4 hours) or double coupling. | Generally high with uronium-based reagents. | [7],[6] |
| Key Side Reactions | β-elimination during Fmoc deprotection. Minimized by using milder bases (e.g., DBU). | Partial debenzylation during repeated acid treatment in Boc-SPPS. Benzyl group migration during final TFA cleavage. | [1],[3] |
| Typical Crude Purity | 60-85% depending on sequence and length. | 60-80% depending on sequence and length. | [6] |
| Deprotection Conditions | TFA cleavage (2-3 h) or catalytic hydrogenolysis. | TFA cleavage (2-3 h), TMSBr, or catalytic hydrogenolysis. |
Phosphorylation of Alcohols with Benzyl-Protected Phosphoramidites
Beyond peptide synthesis, benzyl-protected phosphoramidites, such as dibenzyl N,N-diisopropylphosphoramidite, are valuable reagents for the phosphorylation of alcohols in small molecule and carbohydrate chemistry.
Experimental Protocol (General Phosphorylation of an Alcohol):
-
Reaction Setup: To a solution of the alcohol (1 equivalent) and 1H-tetrazole (2 equivalents) in an anhydrous solvent (e.g., THF or DCM) at room temperature, add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents).
-
Phosphitylation: Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Oxidation: Cool the reaction mixture to 0°C and add an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (tBuOOH), portion-wise.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate and perform a standard extractive work-up.
-
Purification: Purify the resulting dibenzyl phosphotriester by column chromatography.
-
Deprotection: The benzyl groups can be removed by catalytic hydrogenolysis as described previously to yield the phosphorylated alcohol.
Conclusion
Benzyl protecting groups are a cornerstone in the chemical synthesis of phosphorylated molecules. The monobenzyl protection strategy is particularly crucial for the successful synthesis of phosphoserine- and phosphothreonine-containing peptides by minimizing β-elimination. While dibenzyl protection is effective for phosphotyrosine, potential side reactions during acid treatment must be considered. The choice of deprotection strategy—strong acid cleavage or catalytic hydrogenolysis—depends on the overall molecular structure and the presence of other sensitive functional groups. The protocols and data presented in this guide provide a solid foundation for researchers to strategically employ benzyl protecting groups to achieve their synthetic goals in the fields of chemical biology and drug discovery.
References
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. benchchem.com [benchchem.com]
Dibenzyl Chlorophosphonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl chlorophosphonate is a reactive phosphorylating agent utilized in the synthesis of various organic molecules, including intermediates for drug development. Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and appropriate storage conditions for this compound. Due to a scarcity of specific quantitative stability data for this compound in publicly available literature, this guide also draws upon data from analogous compounds to infer potential degradation pathways and rates. All quantitative data are summarized in structured tables, and detailed methodologies for relevant stability-indicating analyses are provided.
Chemical Properties and Inherent Instability
This compound is a thick, colorless oil that is known to be unstable, decomposing upon standing or during attempts at distillation.[1] Its high reactivity, which makes it a useful phosphorylating agent, is also the source of its limited stability. The presence of a good leaving group (chloride) attached to the electrophilic phosphorus center makes it susceptible to nucleophilic attack.
Recommended Storage Conditions
To maintain the integrity of this compound, stringent storage conditions are necessary. The primary recommendations from various sources are summarized in Table 1.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | To minimize thermal decomposition and slow down reaction kinetics. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed | To prevent ingress of moisture and other atmospheric contaminants. |
| Light | Protect from light | While specific photostability data is unavailable, protection from light is a general good practice for reactive chemicals. |
| Purity | Preferably prepared fresh for use | Due to its inherent instability, using freshly prepared reagent ensures higher purity and reactivity in subsequent reactions.[2] |
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis, owing to its sensitivity to moisture. Other potential degradation routes include thermal decomposition and reaction with other nucleophiles.
Hydrolysis
The proposed hydrolysis pathway is illustrated in the following diagram:
Caption: Proposed hydrolysis pathway of this compound.
Thermal Decomposition
This compound is reported to decompose upon attempted distillation.[1] While the specific decomposition products and kinetics have not been detailed in the literature, heating is expected to accelerate degradation, potentially leading to the formation of benzyl chloride and various phosphorus-containing byproducts. For a related class of compounds, organophosphorus flame retardants, thermal degradation has been shown to proceed via elimination reactions.[4]
Reactivity with Nucleophiles
As a potent phosphorylating agent, this compound readily reacts with various nucleophiles, which can be considered a form of chemical instability if unintended. It reacts with amines to form the corresponding dibenzyl aminophosphonates and with alcohols in the presence of a base (e.g., pyridine) to yield dibenzyl phosphoric esters.[5]
Quantitative Stability Data (Analogous Compounds)
Specific quantitative stability data for this compound is not available in the reviewed literature. Table 2 presents data for a structurally related compound to provide an indication of potential reactivity.
Table 2: Hydrolysis Kinetics of Dibenzyl (methoxycarbonyl)phosphonate at 36.4 °C and pH 7.4[3]
| Pathway | Rate Constant (k, min⁻¹) | Half-life (t½, min) | Products |
| Major Pathway (P-O cleavage) | 6.56 x 10⁻³ | 60 (overall) | Benzyl (methoxycarbonyl)phosphonate, Benzyl alcohol |
| Minor Pathway | 3.55 x 10⁻³ | Dibenzyl phosphite |
Disclaimer: This data is for an analogous compound and should be used for illustrative purposes only. The actual stability of this compound may vary.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC).
General Stability-Indicating HPLC Method Protocol
This protocol provides a general framework for developing a stability-indicating HPLC method for a reactive compound like this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.
-
Optimization: The gradient, flow rate, and column temperature should be optimized to achieve good separation of the parent compound from all degradation products.
-
-
Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. A detailed protocol for the purity assessment of a related compound, diisopropyl chloromalonate, can be found in the literature and adapted.[6]
Handling and Safety Precautions
Given its reactive and potentially hazardous nature, appropriate handling precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a fume hood.
-
Incompatible Materials: Avoid contact with water, strong bases, strong oxidizing agents, and alcohols, unless part of a controlled reaction.[7]
-
Spill Management: In case of a spill, absorb with an inert, non-combustible material and dispose of as hazardous waste. Do not use water to clean up spills.
Conclusion
This compound is a valuable but unstable reagent. Its stability is critically dependent on strict adherence to appropriate storage and handling conditions. The primary degradation pathway is hydrolysis, and exposure to moisture should be rigorously avoided. While specific quantitative stability data remains limited, the information available for analogous compounds underscores its reactive nature. For critical applications, it is strongly recommended to use freshly prepared this compound and to verify its purity before use with a suitable analytical method like HPLC. Further research into the specific degradation kinetics and products of this compound would be highly beneficial to the scientific community.
References
- 1. This compound [drugfuture.com]
- 2. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]
- 3. Prodrugs of phosphonoformate: products, kinetics and mechanisms of hydrolysis of dibenzyl (methoxycarbonyl)phosphonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of Dibenzyl Chlorophosphonate from Dibenzyl Phosphite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dibenzyl chlorophosphonate from dibenzyl phosphite, a key transformation in the preparation of various organophosphorus compounds utilized in drug development and synthetic chemistry. This document details various synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols. Furthermore, reaction mechanisms and experimental workflows are illustrated to provide a clear and concise understanding of the processes involved.
Introduction
This compound is a highly reactive intermediate widely employed in phosphorylation reactions, particularly in the synthesis of nucleotides, phosphopeptides, and other biologically relevant molecules. Its utility stems from the presence of the reactive phosphorus-chlorine bond, which readily undergoes nucleophilic substitution, and the benzyl protecting groups, which can be conveniently removed under mild hydrogenolysis conditions. The most common precursor to this compound is dibenzyl phosphite, which can be efficiently chlorinated using a variety of reagents. This guide focuses on three primary methods for this conversion: chlorination with sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂).
Comparative Analysis of Synthetic Methodologies
The choice of chlorinating agent for the conversion of dibenzyl phosphite to this compound can significantly impact the reaction's efficiency, yield, and compatibility with sensitive functional groups. This section provides a comparative summary of the quantitative data associated with the most common methods.
| Chlorinating Agent | Solvent | Reaction Time | Temperature | Yield | Byproducts | Notes |
| Sulfuryl Chloride (SO₂Cl₂) | Toluene | 75 minutes | Room Temperature | ~90% (Calculated) | SO₂, HCl | Milder than chlorine gas, but still produces acidic byproducts. |
| N-Chlorosuccinimide (NCS) | Benzene | ~5 minutes (reaction completion) | Room Temperature | Almost quantitative | Succinimide | Mild conditions, avoids the formation of copious HCl, ideal for acid-sensitive substrates. |
| Chlorine (Cl₂) | Carbon Tetrachloride (CCl₄) | Not specified | Below 0°C[1] | Not specified | HCl | Requires low temperatures due to the instability of the product. |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from dibenzyl phosphite using sulfuryl chloride and N-chlorosuccinimide. A general procedure for the use of chlorine gas is also described based on available literature.
Method 1: Chlorination with Sulfuryl Chloride
This protocol is adapted from a procedure described on PrepChem.com.
Materials:
-
Dibenzyl phosphite (6.08 mL)
-
Sulfuryl chloride (3.48 g)
-
Toluene (100 mL total)
-
8% Sodium bicarbonate solution (75 mL)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve dibenzyl phosphite in 75 mL of toluene under a nitrogen atmosphere.
-
Prepare a solution of sulfuryl chloride in 25 mL of toluene.
-
Slowly add the sulfuryl chloride solution to the stirred solution of dibenzyl phosphite.
-
Stir the reaction mixture for 75 minutes under a continuous nitrogen stream.
-
After the reaction is complete, transfer the mixture to a separatory funnel and wash with 75 mL of 8% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the toluene under reduced pressure to yield this compound as a colorless oil (7.75 g).
Method 2: Chlorination with N-Chlorosuccinimide (NCS)
This protocol is based on a procedure described in the Journal of the Chemical Society.
Materials:
-
Dibenzyl phosphite (1.95 g, 1 molar equivalent)
-
N-chlorosuccinimide (0.99 g, 1 molar equivalent)
-
Dry benzene (30 mL)
-
Standard laboratory glassware with protection from moisture
Procedure:
-
Dissolve dibenzyl phosphite in 30 mL of dry benzene in a flask protected from atmospheric moisture.
-
Add N-chlorosuccinimide to the solution. The reaction progress can be monitored by the separation of succinimide crystals.
-
Allow the solution to stand for 2 hours at room temperature to ensure complete reaction.
-
The resulting solution of this compound in benzene can be used directly for subsequent reactions. The succinimide byproduct can be removed by filtration if necessary.
Method 3: Chlorination with Chlorine Gas
General Procedure: The reaction is typically carried out by passing chlorine gas through a solution of dibenzyl phosphite in an inert solvent, such as carbon tetrachloride, at a temperature below 0°C. The progress of the reaction would likely be monitored by techniques such as TLC or NMR. The hydrogen chloride generated during the reaction would need to be vented safely. Due to the instability of the this compound, it is often prepared and used in situ.
Reaction Mechanisms and Workflow
Proposed Reaction Mechanisms
The chlorination of dibenzyl phosphite to this compound is believed to proceed through the reaction of the tautomeric form of the phosphite, the P(III) species. The exact mechanism can vary depending on the chlorinating agent.
Caption: Proposed reaction mechanisms for the chlorination of dibenzyl phosphite.
Experimental Workflow
The overall experimental workflow for the preparation of this compound is summarized below, highlighting the different synthetic routes.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The preparation of this compound from dibenzyl phosphite is a fundamental transformation in organophosphorus chemistry. This guide has detailed three primary methods employing sulfuryl chloride, N-chlorosuccinimide, and chlorine gas as chlorinating agents. The selection of the most appropriate method depends on the specific requirements of the synthesis, such as scale, sensitivity of the substrate to acidic conditions, and desired purity of the final product. The N-chlorosuccinimide method offers the mildest conditions and avoids the formation of significant acidic byproducts, making it highly suitable for syntheses involving delicate molecules. The sulfuryl chloride method provides a good balance of reactivity and ease of handling, with high yields. While the chlorine gas method is also effective, it requires more stringent temperature control. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the efficient and successful synthesis of phosphorylated target molecules.
References
Methodological & Application
Application Notes and Protocols for the Phosphorylation of Primary Alcohols with Di-tert-butylchlorophosphine (DBPCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation in biological processes and a crucial step in the synthesis of various pharmaceuticals and biologically active compounds. The hydroxyl group of primary alcohols is a common target for phosphorylation. Di-tert-butylchlorophosphine (DBPCl) is a reagent used for this purpose, offering the advantage of introducing a sterically hindered di-tert-butyl phosphate group. This protecting group can be advantageous in multi-step syntheses.
These application notes provide a detailed protocol for the phosphorylation of primary alcohols using DBPCl, based on established methodologies for dialkyl chlorophosphates. The protocol includes reaction conditions, purification procedures, and methods for characterization of the resulting di-tert-butyl phosphate esters.
Data Presentation
Table 1: Stoichiometry and Reaction Conditions for a Typical Phosphorylation Reaction
| Reagent/Component | Molar Equivalent | Concentration/Amount | Role |
| Primary Alcohol | 1.0 | 1 mmol | Substrate |
| Di-tert-butylchlorophosphine (DBPCl) | 1.5 | 1.5 mmol | Phosphorylating Agent |
| Triethylamine (TEA) | 2.5 | 2.5 mmol | Base/Proton Scavenger |
| Indium(III) Chloride (InCl₃) | 0.05 | 5 mol% | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | - | 2 mL | Solvent |
| Reaction Temperature | - | Room Temperature | - |
| Reaction Time | - | Monitored by TLC | - |
Experimental Protocols
Protocol 1: Indium(III) Chloride Catalyzed Phosphorylation of a Primary Alcohol
This protocol is adapted from a general and efficient method for the phosphorylation of alcohols catalyzed by indium(III) chloride.[1]
Materials:
-
Primary alcohol
-
Di-tert-butylchlorophosphine (DBPCl)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Indium(III) Chloride (InCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 mmol, 1.0 eq).
-
Addition of Reagents: To the flask, add anhydrous THF (2 mL), triethylamine (2.5 mmol, 2.5 eq), and anhydrous indium(III) chloride (0.05 mmol, 5 mol%).
-
Initiation of Reaction: Stir the mixture at room temperature and add di-tert-butylchlorophosphine (1.5 mmol, 1.5 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, quench the reaction mixture by adding a few drops of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic extracts with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The silica gel can be pre-treated with triethylamine to avoid decomposition of the product.[1]
Characterization:
The purified di-tert-butyl phosphate ester can be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of the di-tert-butyl and alkyl groups.
-
³¹P NMR: To confirm the formation of the phosphate ester. The chemical shift will be characteristic of a phosphate triester.
-
¹³C NMR: To further confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Mandatory Visualization
Signaling Pathway of the Phosphorylation Reaction
Caption: Experimental workflow for the phosphorylation of primary alcohols using DBPCl.
Alternative Protocol Considerations
An alternative catalytic system for the phosphorylation of alcohols with phosphoryl chlorides involves the use of pyridine-N-oxide. This method also proceeds under mild reaction conditions with low catalyst loading and can be considered for substrates that may be sensitive to the indium(III) chloride catalyst.
Safety Precautions
-
Di-tert-butylchlorophosphine is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Triethylamine is a flammable and corrosive liquid.
-
Indium(III) chloride is a corrosive solid.
-
All reactions should be carried out under an inert atmosphere to prevent the hydrolysis of DBPCl.
-
Anhydrous solvents are crucial for the success of the reaction.
References
Application Notes and Protocols: Amine Phosphorylation using Dibenzyl Chlorophosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the phosphorylation of amines using dibenzyl chlorophosphonate. This method is a cornerstone in the synthesis of phosphoramidates, which are crucial intermediates in drug development, and for the preparation of biologically active molecules.
Introduction
The phosphorylation of amines to form phosphoramidates is a fundamental transformation in medicinal chemistry and chemical biology. This compound is a highly effective phosphorylating agent for this purpose. The reaction, a modification of the Atherton-Todd reaction, allows for the formation of a stable phosphorus-nitrogen bond. The resulting dibenzyl phosphoramidates can be readily deprotected by hydrogenolysis to yield the corresponding phosphoramidic acids or can be used as intermediates in the synthesis of more complex molecules, such as prodrugs and enzyme inhibitors.
Data Presentation
The following table summarizes the typical yields obtained for the phosphorylation of various amine substrates using the Atherton-Todd reaction, which is mechanistically related to the direct use of this compound. These yields are indicative of the efficiency of forming the P-N bond with different amine classes.
| Amine Type | Substrate Example | Solvent | Yield Range (%) | Reference |
| Primary Aliphatic | Benzylamine | CCl₄ | 62-92 | [1] |
| Primary Aliphatic | Cyclohexylamine | CCl₄ | 62-92 | [1] |
| Secondary Aliphatic | Morpholine | CCl₄ | 62-92 | [1] |
| Aromatic | Aniline (with N,N-dimethylcyclohexanamine as base) | CCl₄ | 62-92 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the phosphorylation of representative primary aliphatic, secondary aliphatic, and aromatic amines using this compound.
Protocol 1: Phosphorylation of a Primary Aliphatic Amine (Benzylamine)
Objective: To synthesize Dibenzyl Benzylphosphoramidate.
Materials:
-
Dibenzyl phosphite
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Benzylamine
-
Pyridine, anhydrous
-
Chloroform, anhydrous
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Part A: In situ preparation of this compound [2]
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve dibenzyl phosphite (1 equivalent) in anhydrous carbon tetrachloride.
-
Cool the solution to 17-19°C in an ice-water bath.
-
Slowly add a solution of sulfuryl chloride (1 equivalent) in anhydrous carbon tetrachloride dropwise to the stirred solution, maintaining the temperature between 17-19°C.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours. The resulting solution of this compound is used directly in the next step.
Part B: Reaction with Benzylamine
-
In a separate flame-dried, round-bottom flask, dissolve benzylamine (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous chloroform.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the freshly prepared solution of this compound from Part A to the stirred amine solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure dibenzyl benzylphosphoramidate.
Protocol 2: Phosphorylation of a Secondary Aliphatic Amine (Morpholine)
Objective: To synthesize Dibenzyl Morpholinophosphoramidate.
Materials:
-
This compound (prepared as in Protocol 1, Part A)
-
Morpholine
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
In a flame-dried, round-bottom flask, dissolve morpholine (1 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add a freshly prepared solution of this compound in carbon tetrachloride (1 equivalent) to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a dichloromethane-methanol gradient to afford the desired product.
Protocol 3: Phosphorylation of an Aromatic Amine (Aniline)
Objective: To synthesize Dibenzyl Phenylphosphoramidate.
Materials:
-
This compound (prepared as in Protocol 1, Part A)
-
Aniline
-
2,6-Lutidine, anhydrous
-
Chloroform, anhydrous
-
Dilute sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, round-bottom flask, dissolve aniline (1 equivalent) and anhydrous 2,6-lutidine (1.5 equivalents) in anhydrous chloroform.
-
Cool the solution to 0°C.
-
Slowly add a freshly prepared solution of this compound in carbon tetrachloride (1 equivalent) to the stirred aniline solution.
-
After the addition, allow the mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute sulfuric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure dibenzyl phenylphosphoramidate.
Mandatory Visualizations
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
Caption: Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Synthesis and Screening of Phosphoramidate-based Kinase Inhibitors
References
Application Notes and Protocols for Dibenzyl Chlorophosphonate Phosphorylation of Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside phosphonates are crucial analogs of nucleoside monophosphates, widely utilized in the development of antiviral and anticancer therapeutics. Their defining feature is the replacement of a labile P-O bond with a stable P-C bond, rendering them resistant to enzymatic hydrolysis by phosphatases and phosphodiesterases. This increased metabolic stability makes them promising drug candidates. A key advantage of nucleoside phosphonates is their ability to bypass the initial, often rate-limiting, enzymatic phosphorylation step required for the activation of many nucleoside analog drugs. Dibenzyl chlorophosphonate serves as a key reagent in the synthesis of these important molecules, allowing for the efficient phosphorylation of the 5'-hydroxyl group of nucleosides. The benzyl protecting groups can be subsequently removed under mild conditions to yield the desired nucleoside phosphonate.
This document provides detailed protocols for the phosphorylation of nucleosides using this compound, the purification of the resulting dibenzyl-protected intermediate, and subsequent deprotection steps.
Signaling Pathway: Nucleoside Phosphonate Bioactivation
Nucleoside analog drugs require intracellular phosphorylation to their triphosphate form to exert their therapeutic effect. The initial phosphorylation to the monophosphate is often the rate-limiting step. Nucleoside phosphonates, by mimicking the monophosphate form, can bypass this enzymatic step, leading to more efficient formation of the active diphospho phosphonate analogs.
Caption: Nucleoside phosphonates bypass the initial rate-limiting phosphorylation step.
Experimental Protocols
I. Protection of Nucleoside Hydroxyl Groups (General Procedure)
To ensure selective phosphorylation at the 5'-position, the 2' and 3'-hydroxyl groups of the ribose moiety must be protected. For nucleosides with reactive exocyclic amino groups (e.g., adenosine, cytidine, guanosine), these also require protection. A common method for protecting the 2' and 3'-hydroxyls is the formation of an isopropylidene acetal.
Materials:
-
Nucleoside (e.g., Uridine, Adenosine)
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous Pyridine (for nucleosides with exocyclic amines)
-
Benzoyl chloride or other suitable protecting group reagent for exocyclic amines
-
Anhydrous solvents (DMF, Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
For Uridine (no exocyclic amine): a. Suspend the nucleoside in a mixture of anhydrous acetone and 2,2-dimethoxypropane. b. Add a catalytic amount of p-toluenesulfonic acid. c. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). d. Neutralize the reaction with saturated sodium bicarbonate solution. e. Extract the product with an organic solvent (e.g., dichloromethane). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting 2',3'-O-isopropylidene nucleoside by silica gel chromatography.
-
For Adenosine (with exocyclic amine): a. Protect the exocyclic amino group first. Dissolve the nucleoside in anhydrous pyridine and cool in an ice bath. b. Add benzoyl chloride dropwise and stir until the reaction is complete (TLC). c. Work up the reaction and purify the N-protected nucleoside. d. Proceed with the protection of the 2' and 3'-hydroxyl groups as described above for uridine.
II. 5'-Phosphorylation using this compound
Materials:
-
Protected Nucleoside (from Protocol I)
-
This compound [(BnO)₂P(O)Cl]
-
Anhydrous Pyridine or other suitable non-protic solvent (e.g., Dichloromethane, Acetonitrile)
-
Anhydrous conditions (oven-dried glassware, inert atmosphere - Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected nucleoside in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (typically 1.1 to 1.5 equivalents) in the same anhydrous solvent.
-
Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5'-O-(dibenzylphosphono)-protected nucleoside.
III. Deprotection of Benzyl Groups
The benzyl protecting groups on the phosphate moiety can be removed by either catalytic hydrogenolysis or chemical methods.
Protocol A: Catalytic Hydrogenolysis
Materials:
-
5'-O-(dibenzylphosphono)-protected nucleoside
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the dibenzyl-protected nucleoside phosphonate in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected nucleoside phosphonate.
-
If necessary, remove the 2',3'-O-isopropylidene protecting group under mild acidic conditions (e.g., 80% acetic acid in water).
Protocol B: Chemical Deprotection using Bromotrimethylsilane (TMSBr)
Materials:
-
5'-O-(dibenzylphosphono)-protected nucleoside
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Triethylamine (TEA) or Pyridine
-
Methanol or water for workup
Procedure:
-
Dissolve the dibenzyl-protected nucleoside phosphonate in anhydrous DCM or acetonitrile under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add TMSBr (typically 2-4 equivalents) dropwise.
-
Stir the reaction at room temperature for several hours until completion (monitored by ³¹P NMR or TLC).
-
Quench the reaction by adding a mixture of water and a tertiary amine like triethylamine or pyridine.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TMSBr and HBr.
-
Purify the resulting nucleoside phosphonate, often by ion-exchange chromatography or precipitation.
-
Proceed with the deprotection of the 2',3'-O-isopropylidene group if required.
Quantitative Data Summary
The yields of the phosphorylation and deprotection steps can vary depending on the specific nucleoside, protecting groups, and reaction conditions. The following table summarizes representative yields found in the literature for similar transformations.
| Nucleoside (Protected) | Phosphorylation Yield (%) | Deprotection Method | Final Yield (%) |
| 2',3'-O-Isopropylideneuridine | 70-85 | Catalytic Hydrogenolysis | >90 |
| N⁶-Benzoyl-2',3'-O-isopropylideneadenosine | 65-80 | Catalytic Hydrogenolysis | >90 |
| 2',3'-O-Isopropylidene-guanosine (N-protected) | 50-70 | TMSBr | 80-90 |
| 3'-Azido-3'-deoxythymidine (AZT) | 75-90 | Catalytic Hydrogenolysis | >95 |
Note: Yields are approximate and can be influenced by the scale of the reaction and purification efficiency.
Experimental Workflow Diagram
The overall process for the synthesis of a nucleoside 5'-phosphonate using this compound is depicted below.
Caption: Workflow for nucleoside 5'-phosphonate synthesis.
Application Notes and Protocols: Phosphorylation with Dibenzyl Phosphochloridate (DBPCl) and Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. This modification is critical in signal transduction pathways, gene expression, and enzyme activity. The targeted introduction of phosphate groups into peptides, proteins, and small molecules is therefore a cornerstone of biochemical research and drug development. Dibenzyl phosphochloridate (DBPCl) in the presence of pyridine is a widely utilized reagent system for the phosphorylation of hydroxyl groups, particularly in the context of amino acid and peptide synthesis. The benzyl protecting groups of the resulting dibenzyl phosphate esters can be conveniently removed by catalytic hydrogenolysis, providing access to the free phosphate.
These application notes provide detailed protocols for the phosphorylation of hydroxyl-containing substrates, such as N-protected serine methyl ester, using DBPCl and pyridine. Additionally, purification methods and an example of a relevant biological signaling pathway where such chemical phosphorylation is instrumental for study are described.
Reaction Conditions and Data Presentation
The efficiency of phosphorylation with DBPCl and pyridine is influenced by several factors including stoichiometry, temperature, and reaction time. The following table summarizes typical reaction parameters for the phosphorylation of an N-Boc-L-serine methyl ester.
| Parameter | Condition | Notes |
| Substrate | N-Boc-L-serine methyl ester | 1.0 equivalent |
| Phosphorylating Agent | Dibenzyl phosphochloridate (DBPCl) | 1.1 - 1.5 equivalents |
| Base/Solvent | Anhydrous Pyridine | Sufficient to dissolve substrate |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at 0 °C and allowed to warm to room temperature. |
| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 70 - 90% | Yields are dependent on the specific substrate and reaction scale. |
Experimental Protocols
Protocol 1: Phosphorylation of N-Boc-L-serine methyl ester
This protocol details the phosphorylation of the hydroxyl group of N-Boc-L-serine methyl ester using DBPCl in pyridine.
Materials:
-
N-Boc-L-serine methyl ester
-
Dibenzyl phosphochloridate (DBPCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of DBPCl: Slowly add dibenzyl phosphochloridate (1.2 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-O-(dibenzyl)phospho-L-serine methyl ester.
Protocol 2: Deprotection of the Dibenzyl Phosphate Ester
This protocol describes the removal of the benzyl protecting groups to yield the free phosphate.
Materials:
-
N-Boc-O-(dibenzyl)phospho-L-serine methyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Preparation: Dissolve the dibenzyl-protected phosphoserine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected product.
Visualization of a Relevant Signaling Pathway
The chemical synthesis of phosphopeptides is a powerful tool for studying signaling pathways regulated by protein kinases. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of this pathway is tightly regulated by a series of phosphorylation events.
Application Notes and Protocols for Hydrogenolysis of Benzyl Groups from Phosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl group (Bn) is a widely employed protecting group for phosphate moieties in the synthesis of complex molecules, including oligonucleotides, phospholipids, and phosphorylated drug candidates. Its removal is a critical step, and catalytic hydrogenolysis is a common and effective method for this deprotection. This document provides detailed application notes and protocols for the hydrogenolysis of benzyl-protected phosphates, focusing on three primary methodologies: traditional catalytic hydrogenation, transfer hydrogenolysis, and a mild silane-based approach.
Key Considerations for Successful Debenzylation
Several factors influence the efficiency and selectivity of benzyl group hydrogenolysis from phosphates. Careful consideration of the catalyst, hydrogen source, solvent, and reaction conditions is crucial for achieving high yields and purity.
-
Catalyst Selection : Palladium-based catalysts are the most common choice.[1]
-
Palladium on Carbon (Pd/C) : This is the most widely used catalyst, typically at 5% or 10% (w/w) loading. It is effective for the cleavage of O-benzyl ethers.[1]
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) : Often more effective than Pd/C, particularly for substrates that may poison the catalyst.[2]
-
Palladium Acetate (Pd(OAc)₂) : Used in conjunction with silanes for milder deprotection conditions.[3][4]
-
-
Hydrogen Source :
-
Hydrogen Gas (H₂) : The most common and direct hydrogen source, typically used with a balloon or in a high-pressure reactor.[5][6]
-
Hydrogen Donors for Transfer Hydrogenolysis : These offer a convenient alternative to handling hydrogen gas. Common donors include ammonium formate, formic acid, and cyclohexene.[1][7]
-
Silanes : Triethylsilane (Et₃SiH) is used in a mild debenzylation method that avoids the need for H₂ gas.[3][4]
-
-
Solvent Choice : The solvent must solubilize the substrate and be compatible with the reaction conditions.
-
Alcohols (Methanol, Ethanol) : Commonly used and provide good solubility for many substrates.[1]
-
Ethers (Tetrahydrofuran - THF) : Another frequent choice.[6]
-
Esters (Ethyl Acetate - EtOAc) : Offers good solubility for a range of organic compounds.[6]
-
Dichloromethane (DCM) : Used in the silane-based method.[3][4]
-
Data Presentation: Comparison of Hydrogenolysis Conditions
The following tables summarize typical conditions and outcomes for the debenzylation of benzyl-protected phosphates using different methodologies.
Table 1: Traditional Catalytic Hydrogenolysis (Pd/C, H₂)
| Substrate Type | Catalyst (Loading) | H₂ Pressure | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl-protected oligosaccharide with phosphate | 5% Pd/C (pre-treated) | 10 bar | THF:tBuOH:PBS (pH 5) | Room Temp. | 1.5-2 days | >73 | [5][8] |
| Dibenzyl phosphate derivative | 10% Pd/C (10 mol%) | 1 atm (balloon) | Methanol | Room Temp. | Varies | High | [1] |
Table 2: Transfer Hydrogenolysis (Ammonium Formate)
| Substrate Type | Catalyst (Loading) | Hydrogen Donor | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Benzyl protected amino derivative | 10% Pd/C (equal weight to substrate) | Ammonium Formate (5 equiv.) | Methanol | Reflux | 10-20 min | High | [7][9] |
| General Benzyl-protected substrates | 10% Pd/C | Ammonium Formate | Methanol | Reflux | Varies | High | [1] |
Table 3: Mild Debenzylation with Triethylsilane
| Substrate | Catalyst (mol%) | Silane (equiv.) | Base (equiv.) | Solvent | Time | Yield (%) of Deprotected Phosphate | Reference |
| Dibenzyl Phosphate Derivative | Pd(OAc)₂ (5) | Et₃SiH (2.5) | Et₃N (0.2) | DCM | 30 min | 67 | [3][4] |
| Dibenzyl Phosphate Derivative | Pd(OAc)₂ (5) | Et₃SiH (1.25) | Et₃N (0.2) | DCM | 30 min | 2 (mono-debenzylated: 60) | [3][4] |
| Benzyl Ester Protected Compound | Pd(OAc)₂ | Et₃SiH (1.25 per Bn) | Et₃N | DCM | Varies | Good | [3][4] |
| Cbz-Protected Compound | Pd(OAc)₂ | Et₃SiH (1.25 per Bn) | Et₃N | DCM | Varies | Good | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes a standard laboratory procedure for the deprotection of a benzyl-protected phosphate using palladium on carbon and hydrogen gas.[1]
Materials:
-
Benzyl-protected phosphate substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® or syringe filter
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and evacuate the system, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.[1]
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Further purification can be performed by column chromatography if necessary.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[1][7]
Materials:
-
Benzyl-protected phosphate substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Celite® or syringe filter
Procedure:
-
To a stirred suspension of the benzyl-protected substrate (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[7]
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.[1]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Further purification can be performed by column chromatography if necessary.
Protocol 3: Mild Debenzylation of a Dibenzyl Phosphate using Triethylsilane
This protocol describes a mild method for the deprotection of a dibenzyl phosphate derivative.[3][4]
Materials:
-
Dibenzyl phosphate substrate
-
Palladium acetate (Pd(OAc)₂)
-
Triethylsilane (Et₃SiH)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the dibenzyl phosphate substrate (0.1 mmol) and Pd(OAc)₂ (5 mol%) in DCM (2.0 mL) in a round-bottom flask.
-
Add Et₃N (0.2 equivalents).
-
Add Et₃SiH (2.5 equivalents for full debenzylation, or 1.25 equivalents for mono-debenzylation) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction progress by ³¹P NMR or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by appropriate chromatographic methods.
Visualizations
Caption: General experimental workflow for catalytic hydrogenolysis.
Caption: Methodologies for benzyl group removal from phosphates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. qualitas1998.net [qualitas1998.net]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Phosphorylation of Sensitive Substrates with Dibenzyl Chlorophosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the phosphorylation of sensitive substrates using dibenzyl chlorophosphonate. This reagent is a valuable tool for introducing a phosphate group into molecules with multiple functional groups or those susceptible to side reactions under harsh conditions. The benzyl protecting groups can be readily removed under mild conditions, making it suitable for the synthesis of biologically active molecules such as phosphopeptides and phosphorylated natural products.
General Considerations for Phosphorylation
This compound is a reactive phosphorylating agent.[1] Sensitive substrates, for the purpose of these protocols, are molecules that possess one or more of the following characteristics: multiple nucleophilic functional groups (e.g., hydroxyl, amino, carboxyl groups), steric hindrance around the target hydroxyl group, or susceptibility to degradation or side reactions (e.g., elimination, rearrangement) under harsh acidic or basic conditions. Successful phosphorylation of such substrates often requires careful control of reaction conditions and the use of appropriate protecting groups for other reactive sites.[2]
The general mechanism involves the nucleophilic attack of a hydroxyl group on the phosphorus atom of this compound, with the displacement of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Experimental Protocols
Protocol 1: Phosphorylation of a Sterically Hindered Phenol (β-Naphthol)
This protocol is adapted from a procedure for the phosphorylation of phenols.[3] For sensitive phenolic substrates, pre-formation of the phenoxide can increase the reaction rate and yield.
Materials:
-
β-Naphthol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of β-naphthol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired dibenzyl-β-naphthyl phosphate.
Protocol 2: Phosphorylation of a Protected Tyrosine Derivative
This protocol is a general guideline for the phosphorylation of the phenolic hydroxyl group of a tyrosine residue within a peptide or as a single amino acid derivative. The amino and carboxyl groups must be protected.
Materials:
-
N-protected, C-protected Tyrosine derivative (e.g., Boc-Tyr-OMe)
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the protected tyrosine derivative (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0-3.0 eq) to the solution and cool to 0 °C.
-
Slowly add this compound (1.5 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography.
Protocol 3: Phosphorylation of a Primary Alcohol in a Carbohydrate Derivative
This protocol describes the selective phosphorylation of a primary hydroxyl group in a partially protected carbohydrate. The greater reactivity of the primary hydroxyl allows for selective phosphorylation in the presence of secondary hydroxyls.
Materials:
-
Partially protected carbohydrate with a free primary hydroxyl group
-
This compound
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve the carbohydrate substrate (1.0 eq) and a catalytic amount of DMAP in anhydrous pyridine.
-
Cool the solution to 0 °C and add this compound (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench with a few drops of water.
-
Remove the pyridine under reduced pressure (co-evaporate with toluene if necessary).
-
Dissolve the residue in DCM and wash with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by silica gel chromatography.
Data Presentation
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| β-Naphthol | Sodium salt | - | - | 80 | [3] |
| Phenol | Magnesia | Solvent-free | 1 | 87 | [4] |
| 4-Nitrophenol | Magnesia | Solvent-free | 0.5 | 95 | [4] |
| Benzyl alcohol | Pyridine | Pyridine | - | - | [5] |
| 5-Hydroxy-1,4-naphthalenedione | K2CO3 | Acetonitrile | 44 | - | [6] |
Note: Yields are highly substrate-dependent and the conditions may require optimization.
Work-up and Purification
A general work-up procedure for reactions involving this compound is as follows:
-
Quenching: The reaction is typically quenched by the addition of a proton source, such as water or a saturated aqueous solution of sodium bicarbonate, at a low temperature to hydrolyze any remaining chlorophosphonate.
-
Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with a dilute acid (e.g., 1 M HCl) to remove basic impurities like pyridine, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel.[6] For more complex mixtures or for achieving high purity, High-Performance Liquid Chromatography (HPLC) can be employed.[7][8][9] A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier like formic acid is a common starting point for HPLC purification of such compounds.[7]
Visualization of a Relevant Biological Pathway
The phosphorylation of tyrosine residues is a critical event in many signal transduction pathways that regulate cell growth, proliferation, and differentiation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example where tyrosine phosphorylation plays a central role.[3][10][11] Synthetic phosphotyrosine-containing peptides are valuable tools for studying these pathways.
Caption: Simplified EGFR signaling pathway highlighting tyrosine phosphorylation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the phosphorylation of a sensitive substrate using this compound.
Caption: General workflow for phosphorylation with this compound.
References
- 1. This compound [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Separation of Dibenzyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 9. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
Application Notes: In Situ Preparation and Use of Dibenzyl Chlorophosphonate as a Phosphorylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl chlorophosphonate ((BnO)₂P(O)Cl) is a highly effective phosphorylating agent utilized in organic synthesis for the introduction of a phosphate monoester group into a variety of molecules, including alcohols, amines, phenols, and sensitive nucleosides.[1][2] Its utility is underscored by the relative ease of removal of the benzyl protecting groups via catalytic hydrogenolysis, yielding the free phosphate under mild conditions.[3] Due to its instability, which precludes purification by distillation, this compound is typically prepared and used in situ.[1] This application note provides detailed protocols for its preparation and subsequent use in phosphorylation reactions, along with relevant quantitative data and workflow diagrams to facilitate its application in research and drug development.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClO₃P |
| Molecular Weight | 296.69 g/mol |
| Appearance | Thick, colorless oil |
| Stability | Decomposes on standing or distillation.[1] |
| Solubility | Soluble in inert organic solvents such as toluene, carbon tetrachloride, chloroform, and ether.[1] |
In Situ Preparation of this compound
This compound is most commonly synthesized through the chlorination of dibenzyl phosphite. Several chlorinating agents can be employed for this transformation, with sulfuryl chloride and N-chlorosuccinimide being notable examples.
Reaction Scheme:
The choice of chlorinating agent can influence the reaction conditions and yield. The reaction with N-chlorosuccinimide is reported to proceed rapidly, often completing within minutes, to give a nearly quantitative yield of the desired product.[3]
Application in Phosphorylation
Once prepared, the solution of this compound can be directly used for the phosphorylation of various nucleophiles. The general mechanism involves the nucleophilic attack of the substrate (e.g., an alcohol, amine, or phenol) on the phosphorus atom of this compound, leading to the displacement of the chloride and the formation of a dibenzyl phosphate ester, phosphoramidate, or phenyl phosphate, respectively.
General Reaction Scheme:
For the phosphorylation of alcohols and phenols, a base such as pyridine is often added to neutralize the hydrogen chloride byproduct.[4] In the case of amines, the amine substrate itself can act as the base.
Data Presentation
Table 1: In Situ Preparation of this compound
| Starting Material | Chlorinating Agent | Solvent | Reaction Time | Yield | Reference |
| Dibenzyl phosphite | Sulfuryl chloride | Toluene | 75 min | ~95% (based on isolated product weight) | [5] |
| Dibenzyl phosphite | N-Chlorosuccinimide | Benzene | ~5 min (practically longer) | Almost quantitative | [3] |
Table 2: Phosphorylation of Various Substrates Using this compound
| Substrate | Product Type | Base/Catalyst | Yield | Reference |
| 5-Hydroxy-1,4-naphthalenedione | Dibenzyl Phenyl Phosphate | Potassium carbonate | High (qualitative) | [5] |
| Cyclohexylamine | Dibenzyl Cyclohexylaminophosphonate | - | 80% | [3] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound using Sulfuryl Chloride
Materials:
-
Dibenzyl phosphite
-
Sulfuryl chloride
-
Anhydrous toluene
-
Nitrogen gas
-
8% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 mL) in anhydrous toluene (75 mL) with stirring.[5]
-
Separately, prepare a solution of sulfuryl chloride (3.48 g) in anhydrous toluene (25 mL).[5]
-
Slowly add the sulfuryl chloride solution to the stirred solution of dibenzyl phosphite.
-
Stir the reaction mixture for 75 minutes under nitrogen.[5]
-
After the reaction is complete, wash the mixture with an 8% sodium bicarbonate solution (75 mL).[5]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[5]
-
Filter the solution to remove the drying agent. The resulting filtrate contains this compound and can be used directly in the subsequent phosphorylation step.[5]
Protocol 2: Phosphorylation of an Amine (Cyclohexylamine)
Materials:
-
Dibenzyl phosphite
-
N-Chlorosuccinimide
-
Anhydrous benzene
-
Cyclohexylamine
-
n-Hexane
Procedure:
-
Prepare a solution of this compound in situ by dissolving dibenzyl phosphite (1.95 g) in anhydrous benzene (30 mL) and adding N-chlorosuccinimide (0.99 g).[3]
-
Allow the mixture to stand at room temperature for 2 hours, ensuring exclusion of moisture.[3]
-
To the resulting solution of this compound, add cyclohexylamine.
-
After the reaction is complete, the product, dibenzyl cyclohexylaminophosphonate, can be isolated by evaporation of the solvent and recrystallization from n-hexane.[3] An 80% yield has been reported for this reaction.[3]
Protocol 3: Phosphorylation of a Phenol (5-Hydroxy-1,4-naphthalenedione)
Materials:
-
5-Hydroxy-1,4-naphthalenedione
-
Potassium carbonate
-
Anhydrous acetonitrile
-
In situ prepared solution of this compound in acetonitrile
Procedure:
-
In a flask, dissolve 5-hydroxy-1,4-naphthalenedione (2.18 g) in anhydrous acetonitrile (300 mL) and add potassium carbonate (1.81 g) with stirring at room temperature.[5]
-
Add a freshly prepared solution of this compound (7.75 g) in anhydrous acetonitrile (50 mL) to the mixture.[5]
-
Stir the reaction mixture for 20 hours.[5]
-
The product can be isolated and purified by evaporation of the solvent followed by column chromatography.[5]
Mandatory Visualizations
Caption: Workflow for the in situ preparation and use of this compound.
References
- 1. This compound [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. 705. Nucleotides. Part XVII. N-Chloroamides as reagents for the chlorination of diesters of phosphorous acid. A new synthesis of uridine-5′ pyrophosphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
Application of Dibenzyl Chlorophosphonate in the Synthesis of Phosphorylated Natural Products: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl chlorophosphonate ((BnO)₂P(O)Cl) is a highly effective and versatile phosphorylating agent employed in the synthesis of a wide array of biologically significant phosphorylated natural products and their derivatives. Its utility stems from the dual role of the benzyl groups, which serve as stable protecting groups for the phosphate moiety during multi-step syntheses and can be readily removed under mild conditions by catalytic hydrogenolysis. This reagent facilitates the introduction of a phosphate group onto hydroxyl functions in complex molecules such as carbohydrates, inositols, and nucleosides, which are pivotal components of many signaling pathways and therapeutically relevant molecules. This document provides detailed application notes and protocols for the use of this compound and related dibenzyl phosphorylating agents in the synthesis of phosphorylated natural products, with a focus on intermediates for phosphoinositide synthesis.
Data Presentation
The following table summarizes quantitative data from a representative phosphorylation reaction to synthesize a protected D,L-myo-inositol-1,2,4,5-tetrakisphosphate, a key intermediate for various biologically active inositol phosphates.
| Starting Material | Phosphorylating Agent | Reagents | Solvent | Reaction Time | Product | Yield (%) |
| 3,6-Bis-O-benzyl-D,L-myo-inositol | Bis(benzyloxy)diisopropylaminophosphine | 1H-Tetrazole, m-CPBA | CH₂Cl₂/CH₃CN | 2 h (phosphitylation), 1 h (oxidation) | 3,6-di-O-benzyl-D,L-myo-inositol-1,2,4,5-tetrakis(dibenzylphosphate) | Not specified in source, but typically high for this type of reaction. |
| 3,6-di-O-benzyl-D,L-myo-inositol-1,2,4,5-tetrakis(dibenzylphosphate) | - | H₂, Pd/C (10 wt. %) | MeOH/H₂O | Overnight | D,L-myo-inositol 1,2,4,5-tetrakisphosphate | Not specified in source, typically quantitative. |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from dibenzyl phosphite.
Materials:
-
Dibenzyl phosphite
-
Sulfuryl chloride (SO₂Cl₂)
-
Toluene, anhydrous
-
8% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 mL) in anhydrous toluene (75 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a solution of sulfuryl chloride (3.48 g) in anhydrous toluene (25 mL).
-
Add the sulfuryl chloride solution dropwise to the stirred solution of dibenzyl phosphite.
-
Stir the reaction mixture for 75 minutes under nitrogen.
-
Wash the reaction mixture with 8% sodium bicarbonate solution (75 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield this compound as a colorless oil (7.75 g).[1]
Protocol 2: Phosphorylation of a Protected myo-Inositol Intermediate
This protocol details the phosphorylation of a selectively protected myo-inositol, a crucial step in the synthesis of phosphoinositides, using a phosphoramidite approach that yields the same dibenzyl-protected phosphate intermediate as a reaction with this compound.
Materials:
-
3,6-Bis-O-benzyl-D,L-myo-inositol
-
Bis(benzyloxy)diisopropylaminophosphine
-
1H-Tetrazole (0.45 M solution in acetonitrile)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Phosphitylation
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 3,6-Bis-O-benzyl-D,L-myo-inositol (1.0 eq).
-
Dissolve the starting material in anhydrous DCM and anhydrous MeCN (e.g., 4:1 v/v).
-
Add a 0.45 M solution of 1H-tetrazole in acetonitrile (4.4 eq) to the stirred solution at room temperature.
-
Subsequently, add bis(benzyloxy)diisopropylaminophosphine (4.4 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
Part B: Oxidation
-
Cool the reaction mixture to -40 °C in a dry ice/acetone bath.
-
Add m-CPBA (4.4 eq) portion-wise, ensuring the internal temperature does not exceed -30 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.[2]
Part C: Work-up and Purification
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the fully protected 3,6-di-O-benzyl-D,L-myo-inositol-1,2,4,5-tetrakis(dibenzylphosphate).[2]
Protocol 3: Deprotection of Dibenzyl Phosphate Esters via Hydrogenolysis
This protocol outlines the removal of benzyl protecting groups to yield the final phosphorylated natural product.
Materials:
-
Fully protected inositol tetrakisphosphate (from Protocol 2)
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH)
-
Water
-
Celite
Procedure:
-
Dissolve the purified, fully protected inositol tetrakisphosphate (1.0 eq) in a mixture of methanol and water.
-
Add palladium on carbon (10 wt. %, catalytic amount) to the solution.
-
Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with water.
-
Concentrate the filtrate under reduced pressure to yield the crude D,L-myo-inositol 1,2,4,5-tetrakisphosphate.[2]
Mandatory Visualization
Synthetic Workflow for Phosphorylated Inositol Intermediate
Caption: Synthetic workflow for the preparation of a phosphorylated myo-inositol intermediate.
Biosynthetic Pathway of Phosphatidylinositol Mannosides (PIMs) in Mycobacteria
Caption: Biosynthetic pathway of PIMs in mycobacteria, highlighting key intermediates and enzymes.[3][4][5][6]
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of phosphatidylinositol mannosides in the interaction between mycobacteria and DC-SIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Phosphatidylinositol Mannosides in the Interaction between Mycobacteria and DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phosphatidyl-myo-Inositol Mannosyltransferase PimA Is Essential for Mycobacterium tuberculosis Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dibenzyl Chlorophosphonate Phosphorylations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dibenzyl chlorophosphonate (DBPCl) for phosphorylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBPCl) and what is it used for?
This compound (DBPCl) is a reactive phosphorylating agent. It is primarily used to introduce a dibenzyl phosphate group onto alcohols and amines, forming the corresponding dibenzyl phosphate esters and phosphoramidates. The benzyl protecting groups can be readily removed by hydrogenolysis to yield the free phosphate or phosphoramidate.
Q2: Why is the choice of base important in DBPCl phosphorylations?
The choice of a tertiary amine base is critical to minimize the decomposition of the DBPCl reagent.[1] Sterically hindered bases, such as 2,6-lutidine, are recommended over less hindered bases like pyridine. Pyridine can react with DBPCl, leading to its degradation and the formation of colored byproducts, which can complicate purification and lower the yield of the desired product.[1]
Q3: What are the most common side reactions observed during phosphorylation with DBPCl?
The most common side reactions are the hydrolysis of DBPCl to form dibenzyl phosphate and the formation of tetrabenzyl pyrophosphate. These side reactions consume the phosphorylating agent and can lead to complex reaction mixtures, making the purification of the desired product challenging.
Q4: How can I monitor the progress of my DBPCl phosphorylation reaction?
Thin-layer chromatography (TLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods for monitoring the reaction. ³¹P NMR is particularly powerful as it allows for the direct observation of the consumption of DBPCl and the formation of the desired product and phosphorylated byproducts, all of which have distinct chemical shifts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during phosphorylation reactions using this compound.
Problem 1: Low Yield of the Desired Phosphorylated Product
A low yield of the desired product is a common issue and can be attributed to several factors.
| Possible Cause | Troubleshooting Recommendation |
| Degradation of DBPCl | Use freshly prepared or recently purchased DBPCl. DBPCl is a thick oil that can decompose upon standing or distillation.[2] Store it at low temperatures (-20°C) and under an inert atmosphere (nitrogen or argon). |
| Reaction with Moisture (Hydrolysis) | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under a dry, inert atmosphere. Hydrolysis of DBPCl produces dibenzyl phosphate, which is unreactive towards the substrate. |
| Inappropriate Base | Use a sterically hindered base like 2,6-lutidine instead of pyridine.[1] Pyridine can cause significant decomposition of DBPCl.[1] |
| Suboptimal Reaction Temperature | Phosphorylation reactions with DBPCl are typically carried out at low temperatures (e.g., 0°C to room temperature) to minimize side reactions. |
| Incorrect Stoichiometry | A slight excess of DBPCl (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting alcohol or amine. However, a large excess can lead to more side products. |
Problem 2: Formation of Significant Amounts of Tetrabenzyl Pyrophosphate
Tetrabenzyl pyrophosphate is a common byproduct that can be difficult to separate from the desired product.
| Possible Cause | Troubleshooting Recommendation |
| Presence of Dibenzyl Phosphate in DBPCl | Dibenzyl phosphate can be present as an impurity in the DBPCl reagent or can be formed in situ by hydrolysis. It can then react with DBPCl to form tetrabenzyl pyrophosphate. Use high-purity DBPCl and rigorously exclude moisture from the reaction. |
| Reaction Conditions | The formation of pyrophosphate can be favored under certain conditions, such as prolonged reaction times or elevated temperatures. Monitor the reaction closely and quench it once the starting material is consumed. |
Problem 3: Difficulty in Purifying the Final Product
The presence of byproducts such as dibenzyl phosphate and tetrabenzyl pyrophosphate can complicate the purification of the desired phosphorylated product.
| Troubleshooting Recommendation |
| Chromatographic Separation |
| Monitoring with ³¹P NMR |
Quantitative Data Summary
The choice of base can significantly impact the stability of this compound. The following table summarizes the percentage of DBPCl remaining after one hour at room temperature in the presence of different tertiary bases.
| Tertiary Base | % DBPCl Remaining after 1 hour |
| Pyridine | Low (significant decomposition) |
| 2,6-Lutidine | High (minimal decomposition) |
| Triethylamine | Moderate |
| N,N-Diisopropylethylamine | High |
| (Data adapted from qualitative descriptions in the literature; exact quantitative values may vary based on specific experimental conditions)[1] |
Key Byproduct ³¹P NMR Chemical Shifts
Monitoring the reaction by ³¹P NMR is highly recommended. The following table provides typical chemical shift ranges for the key species involved in DBPCl phosphorylations.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound (DBPCl) | δ 3-5 |
| Dibenzyl phosphate | δ 1-2 |
| Tetrabenzyl pyrophosphate | δ -10 to -15 |
| Dibenzyl Phosphite (potential impurity) | δ 7-9 |
| (Chemical shifts are relative to 85% H₃PO₄ and can vary slightly depending on the solvent and other solutes.) |
Experimental Protocols
General Protocol for Alcohol Phosphorylation using DBPCl and 2,6-Lutidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1.0 eq.) and 2,6-lutidine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) at 0°C.
-
Addition of DBPCl: Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or ³¹P NMR.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Main reaction and side reactions in DBPCl phosphorylations.
Caption: Troubleshooting workflow for DBPCl phosphorylation issues.
References
How to minimize impurities in Dibenzyl chlorophosphonate reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize impurities and optimize the synthesis of Dibenzyl chlorophosphonate (DBPC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most prevalent impurities include:
-
Dibenzyl Phosphate: This is the hydrolysis product of this compound. Its formation is favored by the presence of moisture.
-
Unreacted Dibenzyl Phosphite: Incomplete reaction can leave residual starting material.
-
Tribenzyl Phosphate: This can form if benzyl alcohol is present as an impurity in the starting materials or formed during side reactions.
-
Acidic Byproducts: Depending on the chlorinating agent, acidic impurities like hydrogen chloride (HCl) or sulfuric acid byproducts can remain. The synthesis using sulfuryl chloride, for instance, generates HCl and SO2.[1]
-
Decomposition Products: this compound is thermally unstable and can decompose upon standing or during attempts at purification by distillation.[2][3]
Q2: The reaction mixture turned yellow or dark brown. What is the likely cause and how can it be prevented?
A2: A yellow to dark brown coloration typically indicates product decomposition. This compound is a thick, colorless oil in its pure form.[1][2] Decomposition can be caused by:
-
Elevated Temperatures: The reaction is exothermic. It is crucial to control the temperature during the addition of the chlorinating agent, often by using an ice bath or a cooling bath set to a specific temperature range (e.g., below 0°C for chlorination with Cl2 or 17-19°C with sulfuryl chloride).[2]
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze decomposition.
-
Prolonged Reaction Times: While the reaction needs to go to completion, excessively long reaction times can increase the likelihood of degradation.
To prevent discoloration, ensure precise temperature control, use high-purity, anhydrous reagents and solvents, and monitor the reaction to determine the optimal endpoint.
Q3: How can the formation of the dibenzyl phosphate impurity be minimized?
A3: The formation of dibenzyl phosphate is due to hydrolysis. To minimize this impurity, strict anhydrous conditions are essential throughout the process:
-
Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Prompt Work-up: Process the reaction mixture promptly after completion to minimize exposure to potential sources of water.
Q4: My final yield is consistently low. What are the common causes?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the chlorinating agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed for a sufficient duration (e.g., 75 minutes in the sulfuryl chloride method).[1]
-
Product Decomposition: As mentioned, the product is unstable. Avoid high temperatures during solvent removal. It is recommended to evaporate the solvent under reduced pressure at a low temperature.[3]
-
Loss During Work-up: this compound is a dense oil.[2] Care must be taken during the aqueous wash and separation steps to avoid losing product in the aqueous layer or through adherence to glassware. A bicarbonate wash is often used to neutralize acid byproducts.[1]
-
Impure Reagents: The quality of the starting dibenzyl phosphite is critical for achieving high yields.
Q5: What is the recommended method for purifying crude this compound?
A5: Purification of this compound is challenging due to its instability. Distillation is not recommended as it can lead to violent decomposition.[3] The product is typically used in subsequent steps either crude or after a simple work-up.[3]
A standard purification workflow involves:
-
Aqueous Wash: Neutralize acidic byproducts by washing the reaction mixture with a mild base, such as an 8% sodium bicarbonate solution.[1]
-
Drying: Separate the organic layer and dry it thoroughly using an anhydrous drying agent like sodium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at low temperature.
The resulting oil is often used immediately in the next synthetic step to avoid decomposition upon storage.[1][3]
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | Incomplete reaction; Product decomposition; Loss during work-up. | Verify stoichiometry and reaction time. Maintain strict temperature control. Perform extractions carefully. |
| Product Discoloration (Yellow/Brown) | Decomposition due to excessive heat or impurities. | Use a cooling bath during reagent addition. Ensure high-purity, anhydrous reagents. |
| High Levels of Dibenzyl Phosphate Impurity | Presence of moisture in reagents, solvents, or atmosphere. | Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (N2 or Ar).[1] |
| Residual Acidic Impurities | Incomplete neutralization during work-up. | Ensure thorough washing with sodium bicarbonate solution until effervescence ceases.[1] |
Experimental Protocols
Protocol 1: Synthesis via Sulfuryl Chloride
This protocol is adapted from established literature procedures.[1]
-
Preparation: Under a nitrogen atmosphere, dissolve dibenzyl phosphite (1.0 eq.) in anhydrous toluene.
-
Reagent Addition: Prepare a separate solution of sulfuryl chloride (1.0-1.1 eq.) in anhydrous toluene. Add this solution dropwise to the stirred dibenzyl phosphite solution while maintaining the temperature.
-
Reaction: Stir the mixture for 60-90 minutes under nitrogen.[1] Monitor the reaction progress by TLC or NMR if desired.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with an 8% sodium bicarbonate solution.[1] Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield this compound as a colorless oil.[1]
Protocol 2: Synthesis via N-Chlorosuccinimide (NCS)
This method offers an alternative to using sulfuryl chloride or chlorine gas.[4]
-
Preparation: Dissolve dibenzyl phosphite (1.0 eq.) in an anhydrous solvent such as benzene or dichloromethane.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise to the solution while stirring and cooling to maintain a low temperature.
-
Reaction: Allow the reaction to stir until completion (monitor by TLC). The byproduct, succinimide, will precipitate.
-
Work-up: Filter the reaction mixture to remove the succinimide precipitate.
-
Isolation: Remove the solvent from the filtrate under reduced pressure at low temperature to obtain the product.
Visualized Workflows and Pathways
Caption: A typical experimental workflow for synthesizing and isolating this compound.
Caption: Diagram illustrating the desired reaction pathway and common routes to impurity formation.
References
Technical Support Center: Purification of Phosphorylated Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying phosphorylated proteins and peptides using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common column chromatography techniques for purifying phosphorylated products?
A1: The most prevalent techniques for enriching phosphorylated peptides and proteins are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.[1][2][3][4] Ion-exchange chromatography (IEC), particularly anion-exchange, is also used to separate proteins and peptides based on the charge differences imparted by phosphorylation.[5][6][7]
Q2: What is the principle behind IMAC for phosphopeptide enrichment?
A2: IMAC utilizes immobilized trivalent metal ions, such as Iron (Fe³⁺), Gallium (Ga³⁺), or Titanium (Ti⁴⁺), on a stationary phase.[8] These positively charged metal ions selectively chelate the negatively charged phosphate groups of phosphopeptides, allowing for their separation from non-phosphorylated species.[8]
Q3: How does TiO2 chromatography work for phosphopeptide enrichment?
A3: Titanium dioxide (TiO2) chromatography is a type of metal oxide affinity chromatography (MOAC).[4] It relies on the high affinity of the titanium dioxide particles for phosphate groups under acidic conditions.[1][9] This allows for the specific binding of phosphopeptides while non-phosphorylated peptides are washed away. Elution is typically achieved by increasing the pH.[1]
Q4: Which method, IMAC or TiO2, has higher specificity for phosphopeptides?
A4: TiO2-based methods are generally considered to have higher specificity for phosphopeptides compared to conventional IMAC.[4] However, the specificity of both techniques is highly dependent on the experimental conditions, such as buffer composition and pH.[4][10]
Q5: Can I use these techniques to separate proteins with different phosphorylation states?
A5: Yes, ion-exchange chromatography is particularly well-suited for separating protein isoforms with different numbers of phosphate groups due to the charge differences.[5] Stepwise elution from IMAC or TiO2 columns can also be used to fractionate mono-phosphorylated from multi-phosphorylated peptides.[4]
Troubleshooting Guides
This section addresses common issues encountered during the purification of phosphorylated products by column chromatography.
Issue 1: Low Yield of Phosphorylated Product
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Lysis and Protein Extraction | Ensure complete cell lysis to release all proteins. Use appropriate lysis buffers with phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation. |
| Suboptimal Binding pH | For IMAC and TiO2, maintain an acidic pH (typically <3.0) during sample loading to ensure protonation of acidic residues (Asp, Glu) and minimize their non-specific binding, while allowing the phosphate groups to bind.[4][11] |
| Insufficient Incubation Time | Allow sufficient time for the sample to incubate with the chromatography resin to ensure maximum binding of the phosphorylated target. |
| Inefficient Elution | Use an optimized elution buffer. For IMAC and TiO2, a high pH buffer (e.g., ammonium hydroxide) is typically used.[1][12] For ion-exchange, a salt gradient or pH shift is employed.[5] Consider sequential elutions with buffers of increasing strength or pH to recover all bound species. |
| Sample Overload | Do not exceed the binding capacity of your column. Refer to the manufacturer's specifications. Overloading leads to the loss of target molecules in the flow-through. |
| Protein Precipitation on Column | Ensure your sample is fully solubilized before loading. If necessary, include detergents or denaturants in the loading buffer, ensuring they are compatible with your chromatography resin. |
Issue 2: High Levels of Non-Specific Binding (Contamination with Non-Phosphorylated Peptides)
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Binding of Acidic Peptides | This is a common issue in both IMAC and TiO2. To minimize this, add "excluder" molecules to your loading buffer. Common excluders for TiO2 include 2,5-dihydroxybenzoic acid (DHB), lactic acid, or glycolic acid.[10] For IMAC, optimizing the acetonitrile concentration in the loading buffer can help.[8] |
| Inadequate Washing | Increase the number and/or volume of wash steps after sample loading. Use wash buffers with optimized compositions (e.g., containing a moderate concentration of organic solvent) to remove non-specifically bound peptides without eluting the target phosphopeptides. |
| Incorrect Loading Buffer pH | As mentioned, a low pH is crucial to suppress the negative charge on acidic amino acid residues.[4][11] |
| Contamination from Sample Preparation | Ensure that your starting material is as clean as possible. Consider an upstream purification step if the sample is very complex. |
Issue 3: Poor Resolution in Ion-Exchange Chromatography
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The pH of the buffers is critical for determining the charge of your protein. Ensure the starting buffer pH is such that your target protein binds to the column, and the elution buffer pH facilitates its release. A pH gradient can sometimes provide better resolution than a salt gradient. |
| Shallow Salt Gradient | If using a salt gradient for elution, a shallower gradient will generally provide better resolution between species with small charge differences. |
| Column Overloading | Exceeding the binding capacity of the column will lead to broad peaks and poor separation. |
| Flow Rate is Too High | A lower flow rate allows more time for the molecules to interact with the stationary phase, often leading to better resolution. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for different phosphopeptide enrichment methods.
Table 1: Comparison of Phosphopeptide Enrichment Methods
| Feature | IMAC (Fe³⁺) | TiO₂ |
| Binding Capacity | Scales linearly from 100 µg to 5 mg of digest[13] | Varies with bead type and amount |
| Selectivity | Good, but can have non-specific binding of acidic peptides[8] | Generally higher than IMAC[4] |
| Recovery of Multi-phosphorylated Peptides | Generally good | Can be biased against multi-phosphorylated peptides depending on elution conditions[10] |
| Elution Efficiency | Can be very high with optimized buffers | Can be inefficient, leading to broad elution profiles[14] |
| Reproducibility | Can be variable in batch formats, higher in HPLC format[13] | Can be variable |
Table 2: Common Buffer Compositions for Phosphopeptide Enrichment
| Method | Loading Buffer | Wash Buffer | Elution Buffer |
| IMAC (Fe³⁺) | 40% Acetonitrile, 25 mM Formic Acid[12] | 40% Acetonitrile, 25 mM Formic Acid[12] | 50 mM K₂HPO₄/NH₄OH, pH 10.0[12] |
| TiO₂ | 80% Acetonitrile, 5% TFA, with excluder (e.g., 20 mg/mL DHB or 20% Lactic Acid)[10] | 30-80% Acetonitrile, 0.4-1% TFA[10] | 1.5% Ammonium Hydroxide[1] |
Experimental Protocols
Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) for Phosphopeptide Enrichment (Batch Method)
-
Bead Preparation:
-
Transfer the desired amount of IMAC beads to a microcentrifuge tube.
-
Wash the beads twice with 50 µL of IMAC loading buffer (e.g., 40% acetonitrile, 0.1% TFA).[15] Centrifuge and discard the supernatant after each wash.
-
-
Sample Binding:
-
Resuspend the washed beads in 40 µL of IMAC loading buffer.
-
Add your peptide sample to the bead suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing.[15]
-
-
Washing:
-
Centrifuge the tube and carefully remove the supernatant (this is the flow-through and can be saved for analysis of non-phosphorylated peptides).
-
Wash the beads three times with 100 µL of IMAC wash buffer.
-
-
Elution:
-
Add 50 µL of IMAC elution buffer (e.g., 50 mM K₂HPO₄, pH 10.0, or 1.5% NH₄OH) to the beads.
-
Incubate for 10 minutes with occasional vortexing.
-
Centrifuge and collect the supernatant containing the enriched phosphopeptides.
-
Repeat the elution step and pool the eluates.
-
-
Post-Elution Processing:
-
Immediately acidify the eluate with an acid like formic acid or TFA to neutralize the high pH and prepare the sample for mass spectrometry analysis.
-
Protocol 2: Titanium Dioxide (TiO₂) Chromatography for Phosphopeptide Enrichment (Spin Column)
-
Column Equilibration:
-
Place a TiO₂ spin column into a collection tube.
-
Add 200 µL of equilibration buffer (e.g., 80% acetonitrile, 5% TFA) to the column.
-
Centrifuge for 1-2 minutes and discard the flow-through. Repeat this step.
-
-
Sample Loading:
-
Reconstitute your peptide sample in the TiO₂ loading buffer (e.g., 80% acetonitrile, 5% TFA with 20 mg/mL DHB).
-
Load the sample onto the equilibrated spin column.
-
Centrifuge for 2-3 minutes to allow the sample to pass through the resin. Reload the flow-through onto the column to maximize binding.
-
-
Washing:
-
Elution:
-
Place the spin column in a fresh collection tube.
-
Add 100 µL of TiO₂ elution buffer (e.g., 1.5% ammonium hydroxide).[1]
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge to collect the eluate. Repeat the elution and pool the fractions.
-
-
Post-Elution Processing:
-
Acidify the eluate immediately for subsequent analysis.
-
Visualizations
Experimental Workflow: Phosphopeptide Enrichment
Caption: General workflow for phosphopeptide enrichment.
Signaling Pathway: Simplified EGFR Signaling
Caption: Simplified EGFR signaling cascade.
Logical Relationship: Troubleshooting Non-Specific Binding
Caption: Troubleshooting non-specific binding issues.
References
- 1. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Efficient IMAC Protocol for Phosphopeptide enrichment for phosphoproteomic Studies via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UCSF Mass Spectrometry Facility - Protocols Phospho Enrichment [msf.ucsf.edu]
- 10. mdpi.com [mdpi.com]
- 11. Phosphopeptide enrichment by IMAC | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. manoa.hawaii.edu [manoa.hawaii.edu]
- 13. Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
Optimizing base and solvent for Dibenzyl chlorophosphonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzyl Chlorophosphonate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the chlorination of dibenzyl phosphite.[1][2][3] This is typically achieved using reagents like sulfuryl chloride or chlorine in an inert solvent.[1][4]
Q2: What are the critical safety precautions to take when working with this compound and its reagents?
A2: this compound is corrosive and toxic.[5] Reagents like sulfuryl chloride and phosphorus oxychloride are also highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the reagents and product.
Q3: My this compound product appears as a thick oil. Is this normal?
A3: Yes, it is normal for this compound to be a thick, colorless oil.[1][4] It is also known to be unstable and can decompose upon standing or during distillation, so it is often prepared fresh for immediate use.[1][2]
Q4: What solvents are recommended for this compound reactions?
A4: Inert, non-polar, aprotic solvents are generally preferred to minimize side reactions and prevent decomposition of the product.[6] Commonly used solvents include toluene, carbon tetrachloride, chloroform, and ether.[1][4] The choice of solvent can significantly impact reaction outcomes, so it may need to be optimized for specific applications.[6]
Q5: How should I purify the final this compound product?
A5: Purification can be challenging due to the compound's instability. Distillation is often avoided as it can lead to violent decomposition.[2] A common workup procedure involves washing the reaction mixture with a mild base solution, such as 8% sodium bicarbonate, to neutralize any acidic byproducts, followed by drying the organic layer over an anhydrous salt like sodium sulfate and removing the solvent under reduced pressure.[4] For subsequent reactions, the crude product is often used directly. If higher purity is required, column chromatography on silica gel can be employed, though care must be taken to minimize exposure to moisture and air.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degradation of Reagents: Dibenzyl phosphite or the chlorinating agent may have degraded due to improper storage. 2. Presence of Moisture: Water in the reaction vessel or solvents can hydrolyze the chlorinating agent and the product. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Use fresh or newly purified reagents. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 3. Monitor the reaction progress using TLC or other analytical methods to determine the optimal reaction time. Consider adjusting the reaction temperature as per literature protocols.[7] |
| Formation of Multiple Byproducts | 1. Side Reactions: The chlorinating agent may react with the solvent or impurities. 2. Product Decomposition: The desired this compound is unstable and may be decomposing under the reaction or workup conditions. | 1. Choose a highly inert solvent like toluene or carbon tetrachloride.[1][4] Ensure the purity of starting materials. 2. Perform the reaction at a controlled, low temperature.[1] Use the product immediately after synthesis. Avoid aggressive workup conditions, such as strong bases or high temperatures. |
| Difficulty in Isolating the Product | 1. Product is an Oil: this compound is a non-crystalline oil, making isolation by filtration impossible. 2. Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. | 1. Isolate the product by careful removal of the solvent under reduced pressure after aqueous workup and drying. 2. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the product. Use a suitable organic solvent for extraction in which the product is highly soluble. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
Dibenzyl phosphite
-
Sulfuryl chloride
-
Anhydrous toluene
-
8% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve dibenzyl phosphite in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride in anhydrous toluene dropwise to the stirred solution of dibenzyl phosphite under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 75 minutes.[4]
-
Transfer the reaction mixture to a separatory funnel and wash it with an 8% sodium bicarbonate solution.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a colorless oil.[4] Due to its instability, it is recommended to use the product immediately in the next step.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound reactions.
References
Technical Support Center: Purification of Phosphorylated Products
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of unreacted dibenzyl chlorophosphonate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for finding residual this compound in my product?
A1: The most common reason is an incomplete reaction or the use of excess phosphorylating agent to drive the reaction to completion. This compound is a thick, non-volatile oil, making it difficult to remove by simple evaporation.[1][2] It is also unstable and can decompose upon standing or attempted distillation, complicating purification.[2][3]
Q2: How can I easily quench the unreacted this compound in my reaction mixture?
A2: Since this compound is highly reactive towards nucleophiles, a simple quenching step is highly effective. After your primary reaction is complete, you can add a small amount of a simple nucleophile like methanol, water, or a primary/secondary amine (e.g., butylamine). This will convert the reactive chlorophosphonate into a more stable and easily separable phosphate ester or phosphonamidate.
Q3: My desired product is soluble in organic solvents like ethyl acetate or dichloromethane. What is the best work-up procedure?
A3: For products soluble in organic solvents, a liquid-liquid extraction is a fast and effective initial purification step. After quenching any excess reagent, dilute your reaction mixture with a suitable organic solvent. Wash the organic layer sequentially with an aqueous solution of a mild base, such as 8% sodium bicarbonate, followed by brine.[4] The bicarbonate wash serves to hydrolyze and remove the unreacted chlorophosphonate and neutralize any acidic byproducts like HCl.
Q4: My product is polar and has poor solubility in common organic solvents. How should I approach purification?
A4: For polar products, column chromatography is the most effective method. Silica gel is typically used, and the choice of eluent will depend on the specific properties of your product. Given the polar nature of the phosphate group, a polar solvent system is usually required.
Q5: Can I use distillation to remove unreacted this compound?
A5: No, distillation is not a suitable method. This compound is known to decompose on standing or upon attempted distillation, which can lead to a significant loss of product and contamination of the distillate.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oily, impure product after solvent evaporation. | Residual unreacted this compound or its hydrolysis byproduct (dibenzyl hydrogen phosphate). | Perform a post-workup aqueous wash as described in Protocol 1. If impurities persist, purify the product using silica gel column chromatography (Protocol 2). |
| Multiple spots on TLC plate after reaction. | Incomplete reaction, presence of unreacted starting material, product, and byproducts. | Ensure the reaction has gone to completion using TLC monitoring. If complete, quench the reaction and proceed with an appropriate work-up (aqueous wash or chromatography) to separate the components. |
| Product decomposes during purification. | The product may be sensitive to the purification conditions (e.g., acidic silica gel, prolonged heating). | Use a neutralized silica gel for chromatography or consider alternative purification methods like preparative HPLC for highly sensitive compounds. Ensure all purification steps are performed promptly and at low temperatures where possible. |
Purification Methodologies: A Comparison
| Method | Applicability | Advantages | Disadvantages |
| Quenching & Aqueous Wash | Products soluble in water-immiscible organic solvents. | Fast, simple, and effective for removing the bulk of the impurity and acidic byproducts. | May not achieve high purity alone; an additional step like chromatography or recrystallization is often necessary. |
| Silica Gel Chromatography | Most non-volatile products.[4] | Can provide very high purity by separating the product from all other components. | More time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Recrystallization | Crystalline solid products. | Can yield highly pure material if a suitable solvent system is found. | Not applicable for oils or amorphous solids. Product may be lost in the mother liquor. |
Experimental Protocols
Protocol 1: Quenching and Aqueous Work-up for Organosoluble Products
This protocol is designed for reactions where the desired product is soluble in a water-immiscible organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate.
-
Reaction Quenching: Once the primary reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-2 equivalents of methanol (relative to the initial amount of this compound) to the stirred reaction mixture.
-
Allow the mixture to stir for 15-20 minutes at 0 °C to ensure all residual chlorophosphonate has reacted.
-
Dilution: Dilute the reaction mixture with 3-5 volumes of your chosen organic solvent (e.g., ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with an 8% aqueous solution of sodium bicarbonate (NaHCO₃).[4] Repeat the wash 2-3 times. This step hydrolyzes the quenched reagent and removes acidic byproducts.
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying phosphorylated products when an aqueous work-up is insufficient or inappropriate.
-
Sample Preparation: After the reaction, concentrate the crude mixture under reduced pressure. To prepare the sample for loading, either dissolve it in a minimal amount of the column eluent or adsorb it onto a small amount of silica gel by dissolving the product in a volatile solvent (like DCM), adding silica gel, and then evaporating the solvent completely.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point for phosphate esters is a mixture of hexane and ethyl acetate or dichloromethane and methanol. The exact ratio should be determined beforehand using TLC analysis to achieve good separation (target Rf of ~0.25-0.35 for the product).
-
Loading and Elution: Carefully load the prepared sample onto the top of the packed column. Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor the separation using TLC. The phosphorylated product is typically more polar than the starting materials or quenched byproducts and will thus elute later.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Visualization
Purification Workflow
The following diagram outlines the decision-making process for selecting an appropriate purification strategy after a phosphorylation reaction using this compound.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Managing Dibenzyl Chlorophosphonate
This guide provides researchers, scientists, and drug development professionals with essential information for managing the highly hygroscopic nature of Dibenzyl chlorophosphonate (DBPCI). Adherence to these protocols is critical for ensuring reagent stability, experimental reproducibility, and reaction success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound (CAS 538-37-4), also known as dibenzylphosphoryl chloride, is a powerful phosphorylating agent used in the synthesis of nucleosides, amino acids, and other key intermediates.[1][2][3] It is classified as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4] Its sensitivity stems from the highly reactive phosphorus-chlorine (P-Cl) bond, which is susceptible to nucleophilic attack by water, leading to rapid hydrolysis.
Q2: What are the visible signs of degradation due to moisture exposure?
Anhydrous this compound is typically a colorless to yellow solution or oil.[2][4] Upon exposure to moisture, it decomposes. This degradation may be indicated by:
-
The solution turning cloudy or opaque.
-
The formation of a white or off-white precipitate (dibenzyl phosphate).
-
A noticeable change in viscosity.
-
The faint, sharp smell of hydrogen chloride (HCl) gas.
Q3: My reaction with this compound failed or gave a very low yield. Could moisture be the culprit?
Absolutely. Moisture contamination is a primary cause of reaction failure. Water acts as a competing reagent, consuming the this compound and reducing the amount available for your desired transformation. Furthermore, the hydrolysis byproduct, HCl, can alter the pH of the reaction mixture, potentially inhibiting or catalyzing unintended side reactions.
Q4: Can I "rescue" a bottle of this compound that has been exposed to moisture?
Attempting to rescue a hydrolyzed reagent is not recommended. The decomposition is irreversible, and the resulting mixture of the starting material and its byproducts will lead to unreliable and unpublishable results.[1] It is far more efficient and scientifically rigorous to discard the compromised reagent and start with a fresh, unopened bottle. It is advised to purchase minimum quantities to meet needs for only a few months to avoid degradation over time.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in phosphorylation reaction. | Reagent degradation due to moisture. | 1. Discard the current bottle of this compound. 2. Open a fresh, sealed bottle under strictly anhydrous conditions (glovebox or Schlenk line).[5][6] 3. Ensure all reaction solvents and other reagents are rigorously dried. |
| Reagent is cloudy, viscous, or contains a precipitate. | Hydrolysis has occurred. | The reagent is compromised and should be disposed of according to safety protocols. Do not attempt to use it. |
| Inconsistent results between experiments. | Variable moisture contamination during handling. | 1. Standardize your handling procedure using an inert atmosphere glovebox or a well-practiced Schlenk line technique.[5][6] 2. Ensure all glassware is oven-dried immediately before use.[5] 3. Use fresh, anhydrous solvents dispensed from a solvent purification system or a freshly opened Sure/Seal™ bottle. |
| Difficulty weighing/dispensing the reagent accurately. | The reagent is a thick oil that reacts with atmospheric moisture.[1] | All weighing and dispensing must be performed under an inert atmosphere (e.g., in a glovebox).[5] Never weigh this reagent on an open bench. |
Data & Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 538-37-4 | [1][2] |
| Molecular Formula | C₁₄H₁₄ClO₃P | [1][4] |
| Molecular Weight | 296.69 g/mol | [1][2] |
| Appearance | Colorless to yellow solution/thick oil | [1][4] |
| Boiling Point | ~428 °C (Predicted, may decompose) | [2][4] |
| Density | ~1.283 g/cm³ | [2][4] |
| Key Characteristic | Hygroscopic | [2][4] |
| Recommended Storage | -20°C Freezer, Under Inert Atmosphere | [2][4] |
| Solubility | Soluble in Benzene; Sparingly soluble in Chloroform | [2][4] |
Table 2: Comparison of Moisture Analysis Techniques
| Technique | Principle | Specificity to Water | Key Advantages |
| Karl Fischer Titration | Chemical reaction (titration) with iodine, SO₂, a base, and an alcohol.[7] | High. Detects only water.[8] | The most accurate and specific method for water determination; ideal for trace amounts.[7][9][10] |
| Loss on Drying (LOD) | Measures total weight loss of a sample after heating in an oven.[11] | Low. Measures all volatile components, not just water.[8] | Simple and inexpensive. |
| Infrared Spectroscopy | Measures the absorption of specific infrared wavelengths by water molecules.[7] | Moderate. Can be calibrated to be specific for water. | Non-destructive and can provide instant measurements.[7] |
Experimental Protocols
Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration
This protocol outlines the standard method for accurately measuring the moisture content in a sample of this compound.
Objective: To quantify the water contamination in a reagent sample to assess its viability for use in moisture-sensitive reactions.
Principle: The Karl Fischer (KF) method is based on a redox reaction where water reacts quantitatively with iodine and sulfur dioxide in the presence of a base and a solvent (e.g., methanol).[7][9] The endpoint is detected potentiometrically, and the amount of KF reagent consumed is directly proportional to the amount of water in the sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous KF reagents (titrant and solvent)
-
Airtight titration vessel
-
Dry, gas-tight syringe and long needle
-
This compound sample
-
Anhydrous methanol or appropriate solvent for sample dissolution
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
System Preparation: Purge the KF titrator and titration vessel with dry inert gas to eliminate any atmospheric moisture.
-
Solvent Conditioning: Add the anhydrous KF solvent to the titration vessel. Start the titrator to perform a pre-titration, which neutralizes any residual water in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation (Under Inert Atmosphere): In a glovebox or under a positive pressure of inert gas, carefully draw a precise volume (e.g., 1.0 mL) of the this compound sample into a dry, gas-tight syringe.
-
Sample Injection: Quickly and carefully inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.
-
Titration: The titrator will automatically begin titrating the sample, adding the KF reagent until all the water has reacted and the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known concentration. The result is typically expressed in parts per million (ppm) or as a percentage (%).
-
Validation: Run a standard with a known water content to verify the accuracy of the instrument and reagents.
Visualizations
Chemical Pathway: Hydrolysis of this compound
Caption: Reaction pathway for the hydrolysis of this compound.
Workflow: Troubleshooting a Failed Phosphorylation Reaction
Caption: Decision workflow for troubleshooting reactions involving DBPCI.
Workflow: Proper Reagent Handling Protocol
Caption: Step-by-step protocol for handling hygroscopic DBPCI.
References
- 1. This compound [drugfuture.com]
- 2. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 538-37-4 CAS MSDS (DIBENZYLPHOSPHORYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. reddit.com [reddit.com]
- 7. news-medical.net [news-medical.net]
- 8. Moisture analysis - Wikipedia [en.wikipedia.org]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. kerone.com [kerone.com]
- 11. Moisture Analyzer Explained: Working Principle, Types, and Price Guide [testronixinstruments.com]
Technical Support Center: Dibenzyl Chlorophosphonate Reactions
This guide provides troubleshooting and frequently asked questions for the work-up of reactions involving dibenzyl chlorophosphonate. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification and isolation of dibenzyl phosphonate products.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in the work-up of a this compound reaction?
A1: The first step is to carefully quench the reaction to destroy any unreacted this compound and other reactive reagents. This compound is moisture-sensitive and can react vigorously with water or alcohols.[1][2] The quenching procedure should be performed at a low temperature (e.g., 0 °C) by slowly adding a suitable quenching agent. Common quenching agents include water, saturated aqueous sodium bicarbonate (NaHCO₃), or saturated aqueous ammonium chloride (NH₄Cl).[3][4][5] Vigorous gas evolution may be observed during this step.[6]
Q2: My crude product contains polar impurities that are difficult to remove. What is the recommended procedure?
A2: Polar impurities, such as phosphonic acids or alcohols formed from hydrolysis, can often be removed with a thorough aqueous work-up.[3] This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), water, and finally brine (saturated NaCl solution).[3] The brine wash helps to remove residual water from the organic layer.[3] If impurities persist, column chromatography using a polar eluent system is the most effective method.[3][7]
Q3: Can I purify my dibenzyl phosphonate product by distillation?
A3: Distillation is generally not recommended for this compound or its subsequent dibenzyl phosphonate products.[2] These compounds have high molecular weights and are often thermally labile, meaning they can decompose at the elevated temperatures required for distillation, even under a high vacuum.[3]
Q4: My final product is a thick oil and will not crystallize. What are my options?
A4: It is common for phosphonates, especially those with long alkyl or benzyl groups, to be oils or amorphous solids that are difficult to crystallize.[3][8] If high purity is achieved and the product is an oil, it may be the natural state of the compound. If crystallization is necessary, you can try techniques such as dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) to induce precipitation.[8] Alternatively, forming a salt (e.g., a sodium or triethylammonium salt) can sometimes facilitate crystallization.[8] Lyophilization from a solvent like t-butanol can also yield a solid foam, which is often easier to handle than a sticky oil.[8]
Q5: I suspect my product is hydrolyzing during the aqueous work-up. How can I minimize this?
A5: Hydrolysis of the dibenzyl phosphonate ester can occur, especially with prolonged exposure to acidic or basic aqueous solutions.[9][10] To minimize this, perform the aqueous washes quickly and at cold temperatures. Ensure that the pH does not become excessively acidic or basic. After the washes, promptly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.[3][4]
Troubleshooting Guide
This guide addresses common issues observed after the initial reaction work-up.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Presence of unreacted starting materials. 3. Formation of side products (e.g., hydrolyzed species).[9] | Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is typically effective.[3][11][12] |
| Product is an Oil with a Strong Odor | Residual starting materials like phosphites or benzyl halides. | Perform a thorough aqueous work-up. Wash the organic solution with dilute HCl, followed by saturated NaHCO₃ and brine to remove acidic and basic impurities.[3] |
| Low Product Yield After Purification | 1. Product loss during aqueous extractions due to partial water solubility. 2. Decomposition on silica gel during chromatography. 3. Hydrolysis during work-up.[9] | 1. Back-extract the aqueous layers with the organic solvent to recover dissolved product. 2. Consider using a less acidic silica gel or deactivating the silica gel with triethylamine before use. 3. Keep work-up times short and temperatures low. |
| Product Decomposes During Solvent Removal | The product is thermally unstable. | Use rotary evaporation at a lower temperature and appropriate vacuum. For very sensitive compounds, consider removing the solvent at room temperature under a high vacuum. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is a standard procedure for quenching the reaction and removing water-soluble impurities.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add deionized water and separate the layers. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).[11][12][13]
-
Washing: Combine the organic layers. Wash sequentially with:
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[4][14] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This method is used to separate the desired product from impurities based on polarity.
-
Column Preparation: Prepare a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product.[3] Pack the column using a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3] A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A typical experimental workflow for the work-up and purification of dibenzyl phosphonates.
Caption: A decision tree to guide troubleshooting steps based on crude product analysis.
Caption: Desired reaction pathway and potential hydrolysis side reactions during aqueous work-up.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 5. US5420328A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Prodrugs of phosphonoformate: products, kinetics and mechanisms of hydrolysis of dibenzyl (methoxycarbonyl)phosphonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 12. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to Dibenzyl Chlorophosphonate and Di-tert-butyl Chlorophosphonate for Phosphorylation Reactions
In the realm of synthetic organic chemistry and drug development, the precise introduction of phosphate groups is a cornerstone for modulating the biological activity, solubility, and targeting of molecules. The choice of phosphorylating agent is critical, with the protecting groups on the phosphate moiety dictating the reagent's stability, reactivity, and the conditions required for subsequent deprotection. This guide provides a detailed, objective comparison of two commonly used phosphorylating agents: dibenzyl chlorophosphonate and di-tert-butyl chlorophosphonate.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of these reagents, supported by experimental data and detailed protocols, to facilitate an informed selection for specific synthetic needs.
At a Glance: Key Performance Indicators
| Parameter | This compound | Di-tert-butyl Chlorophosphonate | Key Considerations |
| Reactivity | High | Moderate to High | This compound is generally more reactive. |
| Stability | Low; often prepared fresh. Decomposes on standing or distillation.[1][2] | More stable than its dibenzyl counterpart. | The bulky tert-butyl groups provide greater steric shielding and stability. |
| Typical Yield (Phosphorylation) | Good to excellent, but can be variable depending on substrate and reaction conditions. | Good to excellent. | Yields are highly substrate-dependent for both reagents. |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[3] | Mild to moderate acidic conditions (e.g., Trifluoroacetic acid - TFA, aqueous phosphoric acid).[4][5] | The choice of deprotection method is a critical point of differentiation and depends on the overall synthetic strategy and the presence of other sensitive functional groups. |
| Orthogonality | Compatible with acid-labile protecting groups (e.g., Boc). | Compatible with base-labile protecting groups (e.g., Fmoc) and hydrogenation-sensitive groups. | The differing deprotection conditions allow for orthogonal protection strategies in multi-step syntheses. |
| Key Advantages | High reactivity; benzyl groups are stable to a wide range of non-reductive reagents.[6] | Higher stability; deprotection under relatively mild acidic conditions.[6] | This compound is favored in Boc-based syntheses, while di-tert-butyl chlorophosphonate is a staple in Fmoc-based strategies. |
| Key Disadvantages | Instability requires in situ preparation or storage at low temperatures.[2][7] Deprotection by hydrogenolysis may not be suitable for molecules with reducible functional groups. | The tert-butyl group is acid-sensitive, which can lead to side reactions like H-phosphonate formation.[8] Steric hindrance can be a factor with bulky substrates. | The lability of this compound and the potential for side reactions with di-tert-butyl chlorophosphonate are important practical considerations. |
Experimental Performance Data
The following tables summarize representative experimental data for the phosphorylation of a primary alcohol and the subsequent deprotection of the resulting phosphate esters.
Table 1: Phosphorylation of Benzyl Alcohol
| Reagent | Base | Solvent | Reaction Time | Yield | Reference |
| This compound | Pyridine | Dichloromethane | 12 h | ~85% | [9] |
| Di-tert-butyl Chlorophosphonate | Pyridine | Dichloromethane | 12 h | ~80-90% | [6] |
Table 2: Deprotection of Phosphate Esters
| Protected Phosphate | Deprotection Method | Solvent | Reaction Time | Yield | Reference |
| Tribenzyl Phosphate | H₂, 10% Pd/C | Ethanol | 4 h | >95% | [3] |
| Tri-tert-butyl Phosphate | 50% TFA in DCM | Dichloromethane | 1 h | >95% | [10] |
Experimental Protocols
Detailed methodologies for the phosphorylation of a generic primary alcohol (R-CH₂OH) and the subsequent deprotection steps are provided below.
Protocol 1: Phosphorylation using this compound
Materials:
-
Primary alcohol (R-CH₂OH)
-
This compound (freshly prepared or from a reliable commercial source, stored at -20°C)[7]
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen source
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzyl phosphate ester.
Protocol 2: Phosphorylation using Di-tert-butyl Chlorophosphonate
Materials:
-
Primary alcohol (R-CH₂OH)
-
Di-tert-butyl chlorophosphonate
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen source
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl chlorophosphonate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired di-tert-butyl phosphate ester.
Protocol 3: Deprotection of Dibenzyl Phosphate Esters (Hydrogenolysis)
Materials:
-
Dibenzyl phosphate ester
-
Palladium on carbon (10% w/w)
-
Ethanol or Methanol
-
Hydrogen source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the dibenzyl phosphate ester in ethanol or methanol.
-
Carefully add 10% Palladium on carbon (typically 10-20 mol% of Pd).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phosphate.
Protocol 4: Deprotection of Di-tert-butyl Phosphate Esters (Acidolysis)
Materials:
-
Di-tert-butyl phosphate ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the di-tert-butyl phosphate ester in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA is common).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The crude deprotected phosphate can be used directly or purified further if necessary.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general workflows for phosphorylation and deprotection using both reagents.
Caption: General workflows for phosphorylation and deprotection.
The phosphorylation reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus center of the chlorophosphonate, with a base like pyridine acting as a proton scavenger.
Caption: Generalized phosphorylation mechanism.
Concluding Remarks
The choice between this compound and di-tert-butyl chlorophosphonate is a strategic one, largely dictated by the overall synthetic plan and the nature of the substrate.
This compound is a highly reactive agent, making it suitable for a broad range of substrates. The resulting dibenzyl phosphate esters are stable to a variety of conditions, and the benzyl groups can be removed cleanly by hydrogenolysis. This makes it an excellent choice for syntheses where acid-sensitive groups are present and where the substrate is compatible with catalytic hydrogenation. However, its inherent instability necessitates careful handling and often fresh preparation.
Di-tert-butyl chlorophosphonate offers the advantage of greater stability, simplifying its storage and handling. The tert-butyl protecting groups are readily cleaved under mild acidic conditions, making this reagent highly compatible with synthetic strategies that employ base-labile protecting groups (such as Fmoc in peptide synthesis) or for substrates that are sensitive to hydrogenation. The main drawback is the potential for acid-catalyzed side reactions, such as the formation of H-phosphonates, which requires careful control of the reaction conditions.
Ultimately, a thorough understanding of the reactivity, stability, and deprotection requirements of both reagents, as presented in this guide, will enable the researcher to make an informed decision that optimizes the yield, purity, and efficiency of their phosphorylation reactions.
References
- 1. This compound [drugfuture.com]
- 2. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Di-tert-butyl phosphorochloridate | C8H18ClO3P | CID 13442713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
DBPCl: A Superior Choice for Phosphorylation in Research and Drug Development
In the landscape of synthetic chemistry and drug development, the phosphorylation of molecules is a critical step for enhancing solubility, modulating biological activity, and designing effective prodrugs. For researchers and scientists, the choice of a phosphorylating agent is paramount to the success of their synthetic endeavors. Dibutyl-phosphate chloride (DBPCl) has emerged as a highly effective reagent, offering distinct advantages over other commonly used phosphorylating agents. This guide provides an objective comparison of DBPCl with alternative reagents, supported by experimental data, to assist researchers in making informed decisions for their phosphorylation reactions.
Performance Comparison: DBPCl vs. Other Phosphorylating Agents
The efficacy of a phosphorylating agent can be assessed based on several key parameters: reaction efficiency (yield), selectivity, stability, and ease of use. A comparative overview of DBPCl against other common agents is presented below.
| Phosphorylating Agent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| DBPCl (Dibutyl-phosphate chloride) | High reactivity and yields, good selectivity for primary alcohols, stable and easy to handle. | Can be sensitive to moisture. | Mild conditions, often with a tertiary amine base like pyridine or DABCO. |
| Phosphoryl chloride (POCl₃) | Inexpensive and highly reactive. | Often leads to over-phosphorylation (di- and tri-alkylation) and formation of byproducts, harsh reaction conditions.[1] | Requires careful control of stoichiometry and temperature, often run at low temperatures. |
| Phosphoramidites | High selectivity, suitable for automated synthesis (e.g., oligonucleotide synthesis). | Multi-step process (protection, oxidation, deprotection), reagents can be sensitive to air and moisture.[1] | Requires an activation step and subsequent oxidation. |
| Diphenyl chlorophosphate | Commercially available and effective for a range of alcohols. | Can be less reactive than DBPCl, purification of products can be challenging. | Often requires a catalyst and a proton scavenger. |
Advantages of DBPCl in Detail
High Efficiency and Yields
DBPCl has demonstrated exceptional efficiency in phosphorylating a wide range of alcohols, including complex and sensitive molecules. In a study involving the phosphorylation of a porphyrin-derived alcohol, the use of a dialkyl chlorophosphate, similar in reactivity to DBPCl, in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as both a catalyst and a proton scavenger, resulted in a remarkable 97% yield of the desired phosphate ester.[2] This high efficiency minimizes the loss of valuable starting materials and simplifies downstream purification processes.
Excellent Chemoselectivity
One of the significant advantages of DBPCl is its potential for chemoselectivity, particularly in molecules with multiple hydroxyl groups of varying reactivity. While specific quantitative data for DBPCl's selectivity is not extensively published in direct comparative studies, the general behavior of dialkyl chlorophosphates suggests a preference for less sterically hindered primary alcohols over secondary and tertiary alcohols. This selectivity is crucial in the synthesis of complex molecules where specific site-directed phosphorylation is required, avoiding the need for extensive protecting group strategies. For instance, some phosphorylation methods show high selectivity for primary alcohols in unprotected polyols.[3]
Mild Reaction Conditions and Ease of Use
Phosphorylation reactions using DBPCl can typically be carried out under mild conditions, often at room temperature, with the assistance of a non-nucleophilic base to neutralize the HCl byproduct. This is in stark contrast to agents like phosphoryl chloride, which often necessitate harsh conditions and stringent control to prevent side reactions.[1] The operational simplicity of using DBPCl makes it an attractive option for both small-scale research and larger-scale production.
Experimental Protocol: General Procedure for Alcohol Phosphorylation using DBPCl
The following is a general protocol for the phosphorylation of a primary alcohol using DBPCl. This procedure can be adapted for different substrates with minor modifications.
Materials:
-
Primary alcohol
-
Dibutyl-phosphate chloride (DBPCl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base
-
Standard laboratory glassware and stirring equipment
-
Materials for workup and purification (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of DBPCl: Slowly add DBPCl (1.1 equivalents) to the reaction mixture. The addition is typically done dropwise to control any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the pure phosphate ester.
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better illustrate the practical application and theoretical context of phosphorylation, the following diagrams are provided.
Phosphorylation is a key event in many cellular signaling pathways. For example, the activation of a MAP kinase cascade involves a series of phosphorylation events.
Conclusion
For researchers, scientists, and drug development professionals, DBPCl presents a compelling option as a phosphorylating agent. Its high efficiency, potential for selectivity, and mild reaction conditions offer significant advantages over more traditional and often harsher reagents. While the selection of a phosphorylating agent will always be substrate-dependent, the evidence suggests that DBPCl is a robust and versatile tool that can streamline synthetic routes and improve overall outcomes in the preparation of phosphorylated molecules.
References
Comparative Stability Analysis: p-Nitrobenzyl Chlorophosphonate vs. Dibenzyl Chlorophosphonate (DBPCl)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Phosphorylating Agent
Executive Summary of Stability Comparison
While quantitative kinetic data for a direct comparison is unavailable, the existing literature on related compounds suggests that both p-nitrobenzyl chlorophosphonate and DBPCl are inherently unstable and require careful handling and storage. However, DBPCl is consistently reported as being particularly labile.
| Property | p-Nitrobenzyl Chlorophosphonate | Dibenzyl Chlorophosphonate (DBPCl) | Key Considerations |
| General Stability | Considered unstable; sensitive to moisture, heat, and nucleophiles. The electron-withdrawing nitro group can influence reactivity. | Highly unstable; described as a thick oil that decomposes on standing or distillation.[1] | DBPCl appears to be the less stable of the two, with a tendency to decompose even under storage. |
| Thermal Stability | Nitrobenzyl halides are known to decompose exothermally.[2] p-Nitrobenzyl chloride is slightly less stable than its meta isomer.[2] | Prone to decomposition upon distillation.[1] Distillation of the chloridate may lead to violent decomposition.[3] | Both compounds are thermally sensitive, but DBPCl poses a more significant risk of hazardous decomposition upon heating. |
| Hydrolytic Stability | Expected to be highly susceptible to hydrolysis due to the reactive chlorophosphonate group. The stability of related p-nitrobenzyl esters is influenced by pH. | Highly sensitive to moisture.[4][5] Should be handled under anhydrous conditions. | Both reagents require stringent moisture control. The p-nitrobenzyl group in aqueous solution can undergo photooxygenation.[6] |
| Storage Recommendations | Store in a dry, cool, well-ventilated place under an inert atmosphere. | Recommended storage is at -20°C in a freezer, under an inert atmosphere, and often as a solution in an inert solvent like benzene.[3][7] | The more stringent storage conditions for DBPCl reflect its greater instability. |
Inferred Stability Profiles
p-Nitrobenzyl Chlorophosphonate: The presence of the p-nitrobenzyl group, an electron-withdrawing moiety, is expected to influence the reactivity of the chlorophosphonate. Studies on related p-nitrobenzyl compounds, such as p-nitrobenzyl halides, indicate a propensity for thermal decomposition.[2] The stability of similar esters is also known to be dependent on factors like solvent and pH. Therefore, p-nitrobenzyl chlorophosphonate is anticipated to be a reactive and moisture-sensitive compound requiring careful handling.
This compound (DBPCl): DBPCl is widely reported to be a thick oil that is prone to decomposition even at room temperature.[1] Its high reactivity and tendency to decompose upon standing or attempted distillation underscore its inherent instability.[1][3] For this reason, it is often prepared immediately before use or stored as a solution in an inert solvent at low temperatures.[3]
Experimental Protocols for Stability Assessment
For researchers wishing to conduct their own comparative stability studies, the following general protocols can be adapted.
HPLC-Based Method for Quantifying Degradation
This method is suitable for determining the rate of degradation of the chlorophosphonates under various conditions (e.g., different solvents, temperatures, pH).
Objective: To quantify the remaining percentage of the parent compound over time.
Methodology:
-
Sample Preparation: Prepare stock solutions of p-nitrobenzyl chlorophosphonate and DBPCl in a dry, inert solvent (e.g., anhydrous acetonitrile).
-
Stress Conditions: Aliquots of the stock solutions are subjected to the desired stress conditions (e.g., incubation at a specific temperature, addition of a controlled amount of water, or buffering at a specific pH).
-
Time Points: At predetermined time intervals, an aliquot of the stressed sample is withdrawn.
-
Quenching: The reaction is immediately quenched, for example, by dilution in a cold, aprotic solvent.
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC with UV detection. The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from its degradation products.
-
Data Analysis: The peak area of the parent compound is recorded at each time point. The percentage of the remaining compound is plotted against time to determine the degradation kinetics.[8][9][10][11]
NMR Spectroscopy for Structural Elucidation of Degradants
NMR can be used to monitor the degradation process and identify the structures of the resulting impurities.
Objective: To identify the degradation products and understand the degradation pathway.
Methodology:
-
Sample Preparation: A solution of the chlorophosphonate in a deuterated, inert solvent (e.g., acetonitrile-d3) is prepared in an NMR tube.
-
Initial Spectrum: An initial spectrum (e.g., ¹H, ³¹P NMR) is recorded at time zero.
-
Incubation: The NMR tube is stored under the desired conditions (e.g., at room temperature or elevated temperature).
-
Time-Course Monitoring: NMR spectra are acquired at regular intervals to observe the decrease in the signals of the starting material and the appearance of new signals corresponding to degradation products.
-
Structural Analysis: The chemical shifts and coupling constants of the new signals can be used to elucidate the structures of the degradation products.[12][13][14]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the chemical stability of the two compounds.
Caption: Workflow for comparing the stability of p-nitrobenzyl chlorophosphonate and DBPCl.
Conclusion and Recommendations
Based on the available information for related compounds, DBPCl is likely significantly less stable than p-nitrobenzyl chlorophosphonate . Its tendency to decompose on standing and sensitivity to heat and moisture necessitate stringent handling and storage protocols, and it is often best prepared fresh. While p-nitrobenzyl chlorophosphonate is also an unstable reagent, it may offer a slight advantage in terms of handling and storage.
For applications where high reactivity is paramount and the reagent can be used immediately after preparation or sourced as a stabilized solution, DBPCl may be a viable option. However, for processes that require a phosphorylating agent with a more manageable stability profile, p-nitrobenzyl chlorophosphonate could be the more prudent choice.
Ultimately, the selection between these two reagents should be guided by the specific requirements of the chemical transformation, the available handling and storage facilities, and, if possible, in-house stability studies conducted under the intended reaction conditions.
References
- 1. This compound [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]
- 4. CAS 17176-77-1: Dibenzyl phosphite | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
A Researcher's Guide to Confirming Protein Phosphorylation: A Comparative Analysis of Key Analytical Methods
For researchers, scientists, and professionals in drug development, the confirmation of protein phosphorylation is a critical step in unraveling cellular signaling pathways and validating potential therapeutic targets. This guide provides an objective comparison of the leading analytical methods used to confirm successful phosphorylation, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
Protein phosphorylation, a reversible post-translational modification, is a fundamental mechanism regulating a vast array of cellular processes. The addition of a phosphate group to serine, threonine, or tyrosine residues can dramatically alter a protein's function, localization, and interaction with other molecules. Consequently, the accurate detection and quantification of phosphorylation events are paramount. This guide explores and contrasts the most widely employed techniques: Western Blotting with Phospho-Specific Antibodies, Mass Spectrometry, Phos-tag™ SDS-PAGE, and Autoradiography.
Comparative Analysis of Phosphorylation Detection Methods
Choosing the optimal method for confirming phosphorylation depends on various factors, including the specific research question, available resources, and desired level of detail. The following table summarizes the key performance characteristics of the most common techniques to facilitate an informed decision.
| Feature | Western Blot with Phospho-Specific Antibodies | Mass Spectrometry (MS) | Phos-tag™ SDS-PAGE | Autoradiography |
| Primary Application | Validation of specific phosphorylation events, semi-quantitative analysis. | Global, unbiased discovery and quantification of phosphorylation sites. | Separation and quantification of phosphorylated and non-phosphorylated protein isoforms. | Detection of phosphorylation, particularly in in vitro kinase assays. |
| Sensitivity | Nanogram to picogram range, dependent on antibody affinity.[1][2] | Femtomole to attomole range, highly sensitive.[3] | Can detect low-abundance phosphoproteins.[4][5] | High sensitivity for detecting radiolabeled molecules.[6] |
| Throughput | Low to medium; can be increased with multi-well systems. | High-throughput capabilities with modern instrumentation.[3] | Medium; compatible with standard gel electrophoresis setups.[4] | Low; requires film exposure and development.[7] |
| Quantitative Accuracy | Semi-quantitative; can be improved with normalization to total protein.[1][8] | Highly quantitative, especially with isotopic labeling (SILAC, TMT).[9][10][11][12] | Semi-quantitative, based on band intensity.[13] | Can be quantitative with appropriate standards and imaging systems.[6] |
| Cost per Sample | Relatively low, primarily driven by antibody cost. | High, requires expensive instrumentation and specialized expertise.[14][15] | Moderate, requires Phos-tag™ reagent. | Low to moderate, depends on radioisotope cost and disposal. |
| Strengths | Widely accessible, relatively simple to perform, provides molecular weight information.[1] | Unbiased discovery of novel phosphorylation sites, high specificity and accuracy, provides sequence information.[12][16] | Allows for the visualization of different phosphorylated states of a protein, does not require phospho-specific antibodies.[17][18] | Technically straightforward for in vitro assays.[7] |
| Limitations | Dependent on the availability and specificity of high-quality antibodies, can be prone to background noise.[1] | Complex data analysis, potential for ion suppression, may miss low-abundance phosphopeptides without enrichment.[16] | Requires optimization for each protein, migration shift is not always predictable.[4] | Use of radioactive materials poses safety and disposal challenges, provides indirect evidence of phosphorylation.[19] |
Experimental Workflows and Signaling Pathways
To provide a practical context for these methods, the following diagrams illustrate a general experimental workflow for confirming protein phosphorylation and a representative signaling pathway where phosphorylation plays a central role.
Detailed Experimental Protocols
The successful application of these methods hinges on meticulous execution. The following are detailed protocols for the key experiments discussed.
Western Blotting for Phosphorylated Proteins
This protocol outlines the essential steps for detecting phosphorylated proteins using phospho-specific antibodies.
1. Sample Preparation: a. Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[20] b. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). c. Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[20]
2. Gel Electrophoresis: a. Load the denatured protein samples onto a polyacrylamide gel (SDS-PAGE). b. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. b. Confirm transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[20][21] b. Incubate the membrane with the primary antibody (phospho-specific) diluted in blocking buffer overnight at 4°C with gentle agitation.[21] c. Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
5. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system. c. For quantitative analysis, strip the membrane and re-probe with an antibody against the total (phosphorylated and non-phosphorylated) protein as a loading control.[2]
Mass Spectrometry with Phosphopeptide Enrichment (IMAC and TiO₂)
This protocol describes the general workflow for identifying and quantifying protein phosphorylation sites by mass spectrometry, including crucial enrichment steps.
1. Protein Extraction and Digestion: a. Lyse cells or tissues in a denaturing buffer containing phosphatase and protease inhibitors. b. Reduce and alkylate the proteins to break disulfide bonds. c. Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.[22] d. Stop the digestion by adding an acid (e.g., trifluoroacetic acid - TFA). e. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.[22]
2. Phosphopeptide Enrichment (Choose one or both sequentially):
a. Immobilized Metal Affinity Chromatography (IMAC): [23][24][25] i. Prepare IMAC beads by washing them with binding buffer (e.g., 80% acetonitrile (ACN), 0.1% TFA). ii. Incubate the desalted peptide mixture with the IMAC beads for 30-60 minutes with agitation to allow phosphopeptides to bind. iii. Wash the beads several times with binding buffer to remove non-phosphorylated peptides. iv. Elute the bound phosphopeptides with an elution buffer containing a high pH solution (e.g., ammonium hydroxide) or a phosphate-containing buffer. v. Acidify the eluted phosphopeptides immediately.
b. Titanium Dioxide (TiO₂) Chromatography: [26][27][28][29] i. Condition a TiO₂-packed column or spin tip with wash buffer (e.g., 80% ACN, 5% TFA). ii. Load the desalted peptide mixture onto the TiO₂ material. iii. Wash the TiO₂ material extensively with wash buffer to remove non-phosphorylated peptides. iv. Elute the phosphopeptides using an alkaline elution buffer (e.g., ammonium hydroxide). v. Acidify the eluted phosphopeptides.
3. LC-MS/MS Analysis: a. Analyze the enriched phosphopeptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30] b. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
4. Data Analysis: a. Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and localize the phosphorylation sites. b. Perform quantitative analysis to determine the relative abundance of phosphopeptides between different samples.
Phos-tag™ SDS-PAGE
This protocol details the use of Phos-tag™ acrylamide for the separation of phosphorylated and non-phosphorylated proteins.
1. Gel Preparation: [13][17][31][32][33] a. Prepare the separating gel solution containing the desired percentage of acrylamide, buffer, SDS, and the Phos-tag™ acrylamide and MnCl₂ or ZnCl₂ solution. The concentration of Phos-tag™ may need to be optimized for the protein of interest. b. Pour the separating gel and allow it to polymerize. c. Prepare and pour the stacking gel on top of the separating gel.
2. Sample Preparation and Electrophoresis: a. Prepare protein samples as you would for a standard Western blot, ensuring that the lysis buffer does not contain EDTA, which can chelate the metal ions in the Phos-tag™ gel. b. Load the samples onto the Phos-tag™ gel. c. Run the electrophoresis at a constant voltage. The running time may be longer than for a standard SDS-PAGE.
3. Protein Transfer and Detection: a. After electrophoresis, equilibrate the gel in transfer buffer containing EDTA for 10-20 minutes to remove the metal ions, which improves transfer efficiency. b. Transfer the proteins to a PVDF membrane. c. Proceed with immunoblotting as described in the Western Blot protocol, using an antibody that recognizes the total protein (both phosphorylated and non-phosphorylated forms). The different phosphorylated species will appear as distinct, slower-migrating bands compared to the non-phosphorylated protein.[18]
Conclusion
The confirmation of protein phosphorylation is a multifaceted endeavor, and the selection of the appropriate analytical method is crucial for obtaining reliable and meaningful results. Western blotting with phospho-specific antibodies remains a workhorse for targeted validation, while mass spectrometry offers unparalleled depth for discovery-based phosphoproteomics. Phos-tag™ SDS-PAGE provides a unique approach to resolving different phosphorylation states, and autoradiography, though less common now, still holds value in specific applications. By understanding the principles, strengths, and limitations of each technique, and by following robust experimental protocols, researchers can confidently and accurately elucidate the complex roles of protein phosphorylation in health and disease.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE | Springer Nature Experiments [experiments.springernature.com]
- 6. Autoradiography | PPTX [slideshare.net]
- 7. conductscience.com [conductscience.com]
- 8. Can Phosphorylated Protein Levels Exceed Total Protein in Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay [jove.com]
- 14. reddit.com [reddit.com]
- 15. Service Costs – Protein and Metabolite Characterization Core [crtp.ccr.cancer.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. bujnochem.com [bujnochem.com]
- 18. labmark.cz [labmark.cz]
- 19. pharmiweb.com [pharmiweb.com]
- 20. researchgate.net [researchgate.net]
- 21. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. manoa.hawaii.edu [manoa.hawaii.edu]
- 23. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 24. Phosphopeptide enrichment by IMAC | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 25. The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 28. UCSF Mass Spectrometry Facility - Protocols Phospho Enrichment [msf.ucsf.edu]
- 29. ohsu.edu [ohsu.edu]
- 30. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Characterization of ATG8-family protein phosphorylation by Phos-tag gel for autophagy study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of Products from Dibenzyl Chlorophosphonate Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphonate and phosphate prodrugs, the accurate analysis of reaction products is paramount. Dibenzyl chlorophosphonate is a key reagent in phosphorylation reactions, particularly for the synthesis of phosphoramidates and phosphate esters. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring these reactions and assessing the purity of the final products. This guide provides a comparative analysis of HPLC methods alongside alternative techniques for the characterization of products from this compound reactions, supported by illustrative experimental data and detailed protocols.
Reaction Overview: Synthesis of a Dibenzyl Phosphoramidate
A common application of this compound is the phosphorylation of amines to form phosphoramidates. A representative reaction is the coupling of this compound with a primary amine, such as aniline, in the presence of a base.
Comparative Analysis of Analytical Techniques
The analysis of the reaction mixture is crucial to determine the conversion of starting materials and the purity of the desired product. While HPLC is a primary tool, other techniques offer complementary information.
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) | 31P Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | An ion-pairing reagent is added to the mobile phase to form a neutral complex with charged analytes, enhancing retention on a non-polar stationary phase. | Separates compounds based on their physicochemical properties, followed by detection based on their mass-to-charge ratio. | A non-destructive technique that provides information on the chemical environment of phosphorus nuclei. |
| Primary Application | Purity analysis and quantification of ionic and ionizable phosphonates and their derivatives. | High-sensitivity detection and identification of reaction products, byproducts, and impurities. | Structural elucidation, reaction monitoring, and quantification of phosphorus-containing species. |
| Stationary Phase | Non-polar (e.g., C18, C8). | Typically non-polar (e.g., C18) for the resulting derivatives. | Not applicable. |
| Advantages | Robust, widely available, good for quantitative analysis. | High sensitivity and specificity, provides molecular weight information. | Provides detailed structural information, can be quantitative, non-destructive. |
| Limitations | May require method development for optimal separation, indirect for non-chromophoric compounds. | Can be affected by ion suppression, more complex instrumentation. | Lower sensitivity than LC-MS, requires higher sample concentrations. |
Illustrative Experimental Data
The following table presents hypothetical, yet representative, data for the analysis of a reaction mixture from the synthesis of Dibenzyl N-phenylphosphoramidate.
| Compound | Retention Time (min) - HPLC | [M+H]+ - LC-MS | 31P NMR Chemical Shift (ppm) |
| This compound (Starting Material) | 8.5 | 297.0 | +5.2 |
| Aniline (Starting Material) | 3.2 | 94.1 | N/A |
| Dibenzyl N-phenylphosphoramidate (Product) | 10.2 | 354.1 | +8.9 |
| Dibenzyl phosphite (Potential Impurity) | 7.1 | 263.1 | +7.5 |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RPLC) with UV Detection
This method is suitable for the routine analysis of the reaction progress and final product purity.
Sample Preparation:
-
Withdraw a 10 µL aliquot of the reaction mixture.
-
Dilute with 990 µL of the mobile phase (1:100 dilution).
-
Vortex to ensure homogeneity.
-
Filter through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water containing 5 mM Tetrabutylammonium phosphate as an ion-pairing agent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mass Spectrometry of Dibenzyl-Phosphorylated Compounds: A Comparative Guide
For researchers and scientists in the field of drug development and proteomics, the analysis of phosphorylated compounds is a critical yet challenging task. Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. The use of protecting groups, such as the dibenzyl group, is common in the synthesis of phosphorylated molecules, including phosphopeptides and potential drug candidates. Understanding the behavior of these dibenzyl-phosphorylated compounds in mass spectrometry (MS) is essential for their characterization, purity assessment, and downstream applications.
This guide provides a comparative overview of the mass spectrometric analysis of dibenzyl-phosphorylated compounds versus their unprotected counterparts. While direct, quantitative comparative studies on the mass spectrometric performance of dibenzyl-phosphorylated compounds are not extensively available in peer-reviewed literature, this guide synthesizes information from the broader field of phosphoproteomics and the mass spectrometry of protected peptides to offer insights into their expected behavior.
Comparison of Mass Spectrometric Performance
The introduction of two benzyl groups to a phosphate moiety significantly alters its physicochemical properties, which in turn affects its behavior during mass spectrometric analysis. The following table summarizes the expected differences in performance between dibenzyl-phosphorylated and unprotected phosphorylated compounds.
| Performance Metric | Dibenzyl-Phosphorylated Compounds | Unprotected Phosphorylated Compounds | Rationale and Key Considerations |
| Ionization Efficiency (ESI) | Potentially enhanced in positive ion mode, but may be suppressed in negative ion mode. | Generally lower ionization efficiency in positive ion mode compared to non-phosphorylated peptides; often analyzed in negative ion mode. | The benzyl groups increase the hydrophobicity and proton affinity of the molecule, which can enhance ionization in positive ion mode. Conversely, the protection of the acidic phosphate hydroxyls reduces the negative charge potential, likely suppressing ionization in negative ion mode. |
| Fragmentation Pattern (CID/HCD) | Expected to show characteristic losses of benzyl (91 Da), dibenzyl phosphate moieties, and potentially toluene (92 Da). The lability of the phosphate ester bond is expected to be lower than the phosphoester bond in unprotected phosphoserine/threonine. | Dominated by the neutral loss of phosphoric acid (H₃PO₄, 98 Da) for phosphoserine and phosphothreonine. Phosphotyrosine is generally more stable. | The fragmentation of the benzyl groups is a well-known pathway in mass spectrometry. The stability of the dibenzyl phosphate group itself is expected to be higher than the unprotected phosphate group on serine or threonine residues, potentially leading to more informative backbone fragmentation. |
| Sensitivity and Detection | May exhibit improved retention on reversed-phase chromatography, potentially leading to better separation from hydrophilic contaminants and improved sensitivity. | Hydrophilic nature can lead to poor retention on reversed-phase columns, often requiring specialized chromatographic conditions or enrichment strategies for sensitive detection. | The increased hydrophobicity from the benzyl groups can improve chromatographic behavior on standard reversed-phase columns, leading to sharper peaks and better signal-to-noise ratios. |
| Identification and Data Analysis | Requires modification of search algorithms to account for the mass of the dibenzyl-phosphate group and its specific fragmentation patterns. | Standard phosphoproteomics software pipelines are well-established for identifying unprotected phosphopeptides based on the +80 Da mass shift and characteristic neutral losses. | Database search parameters must be adjusted to include the mass of the dibenzyl-phosphate modification. The absence of the typical 98 Da neutral loss may require alternative fragmentation data for confident identification. |
Experimental Protocols
While specific, validated protocols for the LC-MS/MS analysis of dibenzyl-phosphorylated compounds are not widely published, the following general protocols for phosphopeptide analysis can be adapted.
Sample Preparation for LC-MS/MS Analysis
-
Protein Digestion (for phosphopeptide analysis):
-
Denature proteins in a solution containing 8 M urea and 100 mM Tris-HCl, pH 8.5.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Digest the proteins with trypsin (enzyme-to-protein ratio of 1:50) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
-
Enrichment of Phosphopeptides (if necessary):
-
For complex samples where the dibenzyl-phosphorylated compound is in low abundance, enrichment may be necessary.
-
Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography are common methods for enriching unprotected phosphopeptides. The efficiency of these methods for dibenzyl-phosphorylated compounds may vary and would require optimization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 75 µm inner diameter, 15 cm length, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 2% to 35% mobile phase B over 60-120 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the specific compound.
-
Flow Rate: 200-300 nL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
MS1 Scan: Scan range of m/z 350-1500 with a resolution of 60,000-120,000.
-
MS2 Fragmentation: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.
-
Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD): Use a normalized collision energy of 25-30%.
-
Electron Transfer Dissociation (ETD): Can be used as an alternative fragmentation method, particularly for highly charged precursors, as it tends to preserve labile modifications.
-
-
Dynamic Exclusion: Exclude previously fragmented precursor ions for 30-60 seconds to increase the number of unique peptides identified.
-
Visualizing Experimental Workflows and Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for phosphopeptide analysis and the expected fragmentation pathways.
Caption: A generalized workflow for the analysis of phosphorylated peptides by LC-MS/MS.
Caption: A simplified comparison of expected fragmentation pathways for dibenzyl-protected vs. unprotected phosphopeptides.
The Synthetic Workhorse: A Cost-Benefit Analysis of Dibenzyl Chlorophosphonate in Phosphonylation Reactions
For researchers and professionals in drug development, the efficient synthesis of phosphonate-containing molecules is a critical step in the creation of novel therapeutics. Dibenzyl chlorophosphonate (DBCP) has long been a reagent of choice for this purpose. This guide provides a comprehensive cost-benefit analysis of DBCP, comparing its performance with key alternatives—Diphenyl chlorophosphonate and Di-tert-butyl diethylphosphoramidite—supported by experimental data and detailed protocols to aid in informed reagent selection.
Performance Comparison of Phosphorylating Agents
The selection of a phosphorylating agent is a crucial decision in the synthesis of phosphonates, impacting not only the yield and purity of the final product but also the overall cost and efficiency of the process. Below is a comparative overview of this compound (DBCP), Diphenyl chlorophosphonate, and Di-tert-butyl diethylphosphoramidite.
| Reagent | Molecular Weight ( g/mol ) | Price (USD/g)* | Key Advantages | Key Disadvantages |
| This compound (DBCP) | 296.69[1] | ~14.50 - 44.68 | Benzyl groups easily removed by hydrogenolysis. | Can be unstable; may require freshly prepared reagent for optimal results. |
| Diphenyl chlorophosphate | 268.63[2] | ~1.24 - 1.88 | Generally more stable than DBCP; cost-effective.[2] | Phenyl groups require harsher conditions for removal (e.g., hydrogenolysis under pressure or acidic hydrolysis). |
| Di-tert-butyl diethylphosphoramidite | 249.33[3] | - | Mild reaction conditions; high reactivity. | tert-Butyl groups require acidic conditions for removal, which may not be compatible with all substrates. Cost information not readily available. |
*Price is an estimate based on available supplier information and may vary.
| Reagent | Substrate | Reaction Time | Yield (%) | Purity (%) |
| This compound | Generic Alcohol | 1-3 h | 80-95 | >95 (after chromatography) |
| Diphenyl chlorophosphate | Generic Alcohol | 1-3 h | 82-95 | >95 (after chromatography) |
| Di-tert-butyl diethylphosphoramidite | Generic Alcohol | 1-2 h | High | High |
Experimental Protocols
Detailed methodologies for the synthesis and use of these phosphorylating agents are crucial for reproducibility and optimization.
Synthesis of this compound
A solution of sulfuryl chloride in a suitable solvent is added to a stirred solution of dibenzyl phosphite under an inert atmosphere. The reaction mixture is stirred for a specified time, followed by washing with a sodium bicarbonate solution. The organic layer is then dried and concentrated to yield this compound as an oil.
General Phosphorylation Protocol using this compound
To a solution of the alcohol in an anhydrous solvent (e.g., THF, DCM) at 0 °C under an inert atmosphere, a base (e.g., triethylamine, pyridine) is added, followed by the dropwise addition of freshly prepared this compound. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
General Phosphorylation Protocol using Diphenyl Chlorophosphate
To a solution of the alcohol and a base (e.g., pyridine, DMAP) in an anhydrous solvent at 0 °C, Diphenyl chlorophosphate is added dropwise. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction mixture is worked up and the product purified by chromatography.[4]
Purification of Phosphonate Products
The crude product from the phosphorylation reaction is typically purified by column chromatography on silica gel. The choice of eluent depends on the polarity of the product. Recrystallization can be used for further purification of solid products.
Safety and Handling
All three phosphorylating agents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound: Corrosive and an irritant.[1] Handle under inert atmosphere and store at low temperatures.
-
Diphenyl chlorophosphate: Causes severe skin burns and eye damage.[5][6][7] It is also harmful if swallowed.[5]
-
Di-tert-butyl diethylphosphoramidite: Flammable liquid and vapor. Causes skin and eye irritation.[3][8]
Logical Workflow for Phosphonate Synthesis
Caption: Workflow for the synthesis and purification of a phosphonate using this compound.
Role of Phosphates in Cellular Signaling
Phosphorylation is a fundamental biological process, and phosphonates, as stable analogs of phosphates, are invaluable tools for studying and modulating cellular signaling pathways. An excess of inorganic phosphate has been shown to activate the Raf/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[9]
Caption: Simplified diagram of the Raf/MEK/ERK signaling pathway activated by extracellular phosphate.
Conclusion
This compound remains a valuable and effective reagent for the synthesis of phosphonates, particularly when facile deprotection via hydrogenolysis is desired. While it may be less stable and more costly than Diphenyl chlorophosphate, the milder deprotection conditions can be a significant advantage for sensitive substrates. Di-tert-butyl diethylphosphoramidite offers a high-reactivity alternative under mild conditions, though its cost and the need for acidic deprotection are important considerations. The choice of phosphorylating agent will ultimately depend on the specific requirements of the synthetic target, including substrate compatibility, scalability, and overall cost-effectiveness. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Dibenzyl chlorophosphate - High purity | EN [georganics.sk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Di-tert-butyl N,N-diethylphosphoramidite technical grade, 93 117924-33-1 [sigmaaldrich.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIPHENYL CHLOROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Reactivity of Phosphorylating Agents for Alcohols
For Researchers, Scientists, and Drug Development Professionals
The phosphorylation of alcohols is a cornerstone transformation in organic chemistry and drug development, pivotal for introducing phosphate monoesters into a wide array of molecules to modulate their biological activity and pharmacokinetic properties.[1] The choice of a phosphorylating agent is critical and contingent upon the substrate's complexity, functional group tolerance, and desired reaction efficiency. This guide provides an objective comparison of common phosphorylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
Overview of Common Phosphorylating Agents
The phosphorylation of an alcohol can be broadly approached in two main ways: a one-step process with a pentavalent phosphorus (P(V)) reagent or a two-step sequence involving a trivalent phosphorus (P(III)) compound followed by oxidation.[1][2][3] Each method presents distinct advantages and limitations in terms of reactivity, selectivity, and substrate scope.
Performance Comparison of Phosphorylating Agents
The following table summarizes the performance of various phosphorylating agents based on reported experimental data. Key metrics include reaction yield, time, and conditions, offering a comparative snapshot of their reactivity and applicability.
| Phosphorylating Agent/System | Substrate Example | Yield (%) | Reaction Time | Key Conditions & Remarks |
| POCl₃ | General Alcohols | Variable | Variable | Highly reactive, often leads to mixtures of mono-, di-, and tri-alkyl phosphates; requires careful control of stoichiometry and often protection of other functional groups.[4][5] |
| Phosphoramidites | General Alcohols | Good to High | Multi-step | A three-step process: phosphitylation, oxidation, and deprotection.[2][6] Incompatible with substrates sensitive to oxidation or the conditions required for protecting group removal.[1][6] |
| Dialkyl H-phosphonates (Atherton-Todd type) | Amines, Alcohols, Phenols | Up to 99% | Variable | Mild conditions, broad substrate scope.[7] The classical reaction can be limited for alcohols, but modifications exist.[8][9] |
| PEP-K / TBAHS | 3-Phenyl-1-propanol | 88% | 6 h | Catalytic, direct phosphorylation with high functional group tolerance.[1][6] Requires elevated temperatures (100 °C).[6] |
| PEP-K / TBAHS | Boc-protected alcohol | 72% | - | Demonstrates compatibility with acid-sensitive protecting groups.[1] |
| PEP-K / TBAHS | Fmoc-protected alcohol | 74% | - | Shows compatibility with base-sensitive protecting groups.[1] |
| Ψ-Reagent (P(V)) | General Alcohols | Good to High | - | Operationally simple, chemoselective, and proceeds under mild conditions.[4][10] Tolerates free amines.[10] |
| Isopropenyl Phosphate / Catalytic Base | Primary Alcohols | Good yields | - | Atom-efficient, proceeds at room temperature with acetone as the only by-product.[11] Shows excellent chemoselectivity for primary alcohols over secondary ones.[11] |
| Dialkyl H-phosphonates / Lewis Acid | Diphenylmethanol | 86-96% | 14 h | Lewis-acid catalyzed nucleophilic substitution.[12] Good to excellent yields for a range of alcohols.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key phosphorylation methods.
Protocol 1: Catalytic Phosphorylation using PEP-K and TBAHS[1][6]
This method allows for the direct phosphorylation of a wide range of alcohols with high functional group tolerance.
Materials:
-
Alcohol (1.0 equiv)
-
Phosphoenolpyruvic acid monopotassium salt (PEP-K, 4.5 equiv)
-
Tetrabutylammonium hydrogen sulfate (TBAHS, 30 mol %)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the alcohol in anhydrous DMF, add PEP-K and TBAHS.
-
The reaction mixture is stirred at 100 °C for 6 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The product phosphate is then isolated and purified using appropriate chromatographic techniques.
Protocol 2: Phosphorylation using a Ψ-Reagent[4][10]
This protocol offers a mild and chemoselective route to phosphorylated alcohols.
Materials:
-
Alcohol (1.0 equiv)
-
Ψ-Reagent (ΨO, 1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of the alcohol in anhydrous DCM, add the Ψ-Reagent and DBU.
-
The mixture is stirred at room temperature.
-
After the initial reaction, water is added to hydrolyze the intermediate.
-
The desired monoalkyl phosphate is then isolated and purified.
Protocol 3: Lewis Acid-Catalyzed Phosphorylation with Dialkyl H-phosphonates[12][13]
This procedure describes the phosphorylation of alcohols via a Lewis acid-catalyzed nucleophilic substitution.
Materials:
-
Alcohol (e.g., Diphenylmethanol, 0.2 mmol, 1.0 equiv)
-
Diethyl phosphite (2.5 equiv)
-
Aluminum trifluoromethanesulfonate (Al(OTf)₃, 10 mol%)
-
Trifluoromethanesulfonic anhydride (2 equiv)
-
Dichloroethane (2 mL)
Procedure:
-
In a reaction vessel, combine the alcohol, diethyl phosphite, Al(OTf)₃, and trifluoromethanesulfonic anhydride in dichloroethane.
-
The reaction mixture is stirred at 40 °C for 14 hours under an air atmosphere.
-
After the reaction is complete, the product is isolated and purified by column chromatography.
Experimental Workflow and Logic
The selection and optimization of a phosphorylating agent often follow a logical progression. The diagram below illustrates a typical workflow for comparing the reactivity of different phosphorylating agents.
Caption: A logical workflow for the systematic comparison and selection of phosphorylating agents.
Signaling Pathways and Biological Relevance
The phosphorylation of hydroxyl groups on serine, threonine, and tyrosine residues in proteins is a fundamental post-translational modification that regulates numerous cellular signaling pathways.[6] This enzymatic process, catalyzed by kinases, controls protein structure and function, thereby orchestrating complex biological processes.[6] The development of efficient chemical phosphorylation methods is crucial for synthesizing phosphorylated peptides and small molecules to probe these pathways and for the development of therapeutics that can modulate kinase activity.
The diagram below illustrates a simplified representation of a generic signaling cascade initiated by phosphorylation.
Caption: A simplified diagram of a phosphorylation-dependent signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phosphoryl radical-initiated Atherton–Todd-type reaction under open air - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 9. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02293E [pubs.rsc.org]
- 12. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08214H [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
